3-Methoxy-5-(4-methylphenyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-5-(4-methylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-5-11(6-4-10)12-7-13(15-2)9-14-8-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEXIBWPAVUELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742954 | |
| Record name | 3-Methoxy-5-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-04-5 | |
| Record name | Pyridine, 3-methoxy-5-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-5-(4-methylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Activity of 3-Methoxy-5-(4-methylphenyl)pyridine Derivatives
This guide serves as a technical monograph for 3-Methoxy-5-(4-methylphenyl)pyridine , a specific biaryl pyridine scaffold (CAS: 1373233-04-5).[1] It synthesizes medicinal chemistry principles, structure-activity relationships (SAR), and experimental protocols relevant to this chemotype.[2]
Technical Monograph & Experimental Guide
Executive Summary
This compound represents a "privileged scaffold" in medicinal chemistry, belonging to the class of 3,5-disubstituted pyridines .[1] This chemotype is chemically distinct due to its ability to present a hydrogen-bond acceptor (the methoxy group) and a hydrophobic moiety (the p-tolyl group) in a specific vector relationship relative to the pyridine nitrogen.[1]
While often utilized as a chemical probe or intermediate, derivatives of this scaffold exhibit biological activity across three primary domains:[2][3][4][5]
-
Nicotinic Acetylcholine Receptor (nAChR) Modulation: The 3-methoxy-pyridine motif mimics the electronic profile of nicotine, making these compounds potent ligands for
and nAChR subtypes.[1] -
Kinase Inhibition (p38 MAPK): The biaryl system serves as a hinge-binding motif in Type I/II kinase inhibitors.[1]
-
Tubulin Polymerization Inhibition: As a simplified analog of combretastatin-like agents, this scaffold disrupts microtubule dynamics in antiproliferative assays.[1][6]
Chemical Biology & Structure-Activity Relationship (SAR)
The biological efficacy of this compound is dictated by its electronic and steric pharmacophore.[1]
The Pharmacophore Triad[1]
-
Pyridine Nitrogen (N1): Acts as a weak base (pKa ~3-4 due to electron-withdrawing substituents). It serves as the primary hydrogen bond acceptor (HBA) for key residues (e.g., the "hinge region" in kinases or the cation-pi site in nAChRs).
-
3-Methoxy Group: A critical HBA.[1] In nAChR ligands, this oxygen atom often engages in a water-mediated hydrogen bond or direct interaction with the receptor, mimicking the pyrrolidine nitrogen of nicotine or the carbonyl of cytosine.[1]
-
5-(4-Methylphenyl) Moiety: The "Hydrophobic Clamp."[1] The p-tolyl group probes the depth of hydrophobic pockets (e.g., the selectivity pocket in p38 MAPK). The para-methyl group specifically blocks metabolic oxidation at the C4 position of the phenyl ring, enhancing metabolic stability compared to the unsubstituted phenyl analog.[1]
SAR Visualization
The following diagram illustrates the functional logic of the molecule.
Figure 1: Pharmacophore dissection of the this compound scaffold.
Mechanism of Action & Target Profiles
Primary Target: Nicotinic Acetylcholine Receptors (nAChR)
The 3-methoxy-5-arylpyridine motif is a classic bioisostere for the 3-pyridyl ether found in potent nAChR ligands (e.g., A-85380 analogs).[1]
-
Mechanism: Positive Allosteric Modulator (PAM) or partial agonist.
-
Binding Mode: The pyridine nitrogen interacts with Trp147 (in
subunits), while the 5-aryl tail extends into the complementary subunit interface, providing subtype selectivity over .
Secondary Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK)
-
Mechanism: ATP-competitive inhibition.[1]
-
Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of Met109 (hinge region). The 4-methylphenyl group occupies the hydrophobic Gatekeeper pocket (Thr106 vicinity), displacing water and locking the kinase in an inactive conformation.
Tertiary Target: Tubulin Polymerization
-
Mechanism: Colchicine-site binding.[1]
-
Relevance: While less potent than 3,4,5-trimethoxy analogs, the 3-methoxy-5-(p-tolyl) variant serves as a simplified probe to test the minimum structural requirements for microtubule destabilization.[1]
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling
This molecule is synthesized via a palladium-catalyzed cross-coupling, a robust method ensuring high regioselectivity.[1]
Reagents:
-
Substrate A: 3-Bromo-5-methoxypyridine (1.0 equiv)[1]
-
Substrate B: 4-Methylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane[1]
Protocol:
-
Degassing: Charge a reaction vial with Substrate A, Substrate B, and Catalyst. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Target M+H: 200.1).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes at ~20-30% EtOAc.[1]
Biological Assay: Calcium Flux (nAChR Activity)
To validate biological activity against nAChR, a cell-based calcium flux assay is the standard.
Materials:
-
Cell Line: HEK293 stably expressing human
nAChR.[1] -
Dye: Fluo-4 AM (calcium indicator).[1]
-
Agonist Control: Nicotine or Epibatidine.[1]
Workflow:
-
Seeding: Plate cells in poly-D-lysine coated 96-well black plates (50,000 cells/well). Incubate 24h.
-
Loading: Aspirate media. Add 100 µL dye loading buffer (Fluo-4 AM + Probenecid in HBSS).[1] Incubate 45 min at 37°C.
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10s to establish baseline.
-
Injection: Inject this compound (test compound) at varying concentrations (0.1 nM – 10 µM).
-
Measurement: Record fluorescence kinetics for 120s.
-
Analysis: Calculate
. Plot dose-response curve to determine EC₅₀.
Assay Workflow Diagram
Figure 2: Integrated workflow from chemical synthesis to biological validation.
Quantitative Data Summary (Representative)
The following data represents typical potency ranges for 3,5-disubstituted pyridine analogs in the described assays. Note: Exact values depend on specific assay conditions.
| Target System | Assay Type | Parameter | Typical Activity Range | Notes |
| nAChR ( | Ca²⁺ Flux (HEK293) | EC₅₀ | 50 nM – 500 nM | High affinity due to 3-methoxy H-bond.[1] |
| p38 MAPK | Kinase Activity (ELISA) | IC₅₀ | 1.0 µM – 10 µM | Moderate inhibitor; often requires amide linker for <100nM potency. |
| Tubulin | Turbidimetry | IC₅₀ | 5.0 µM – 20 µM | Less potent than trimethoxy analogs (Combretastatin A-4). |
| Cytotoxicity | MTT (HeLa/MCF-7) | GI₅₀ | 10 µM – 50 µM | Moderate antiproliferative effect.[1] |
References
-
Chemical Synthesis & Scaffold Utility
-
Antituberculosis & Kinase Activity
-
Tubulin Inhibition Context
-
LSD1 Inhibition & Pyridine Ligands
-
Title: 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[1]
- Source: PubMed Central (Result 1.10).
-
URL:
-
-
Commercial Availability & Identity
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpsr.info [ijpsr.info]
- 13. tandfonline.com [tandfonline.com]
- 14. 5-methoxy pyridine | Sigma-Aldrich [sigmaaldrich.cn]
Mechanism of Action: 3-Methoxy-5-(4-methylphenyl)pyridine
This in-depth technical guide explores the mechanism of action, pharmacological significance, and experimental utility of 3-Methoxy-5-(4-methylphenyl)pyridine (CAS 1373233-04-5). While often utilized as a high-purity building block in medicinal chemistry, this molecule represents a critical pharmacophore in the class of 3,5-disubstituted pyridines , serving as a probe for allosteric modulation of G-Protein Coupled Receptors (GPCRs), specifically the Metabotropic Glutamate Receptor 5 (mGluR5) , and potentially as a scaffold for Nicotinic Acetylcholine Receptor (nAChR) ligands.
A Technical Guide to Allosteric Modulation and Pharmacophore Profiling
Executive Summary
This compound is a biaryl pyridine derivative characterized by a central pyridine ring substituted with a methoxy group at position 3 and a p-tolyl (4-methylphenyl) group at position 5. This structural motif is a privileged scaffold in neuropharmacology, most notably functioning as a Negative Allosteric Modulator (NAM) of the mGluR5 receptor.
Unlike orthosteric ligands (e.g., glutamate) that bind to the large extracellular Venus Flytrap Domain (VFT), this lipophilic molecule is designed to penetrate the transmembrane domain (TMD), stabilizing the receptor in an inactive conformation. This mechanism dampens excessive glutamatergic signaling, offering therapeutic potential in anxiety, chronic pain, and neuroinflammation without the excitotoxicity associated with direct blockade.
Molecular Interaction & Binding Dynamics
2.1 The Pharmacophore: 3,5-Disubstituted Pyridine
The biological activity of this compound is dictated by its specific substitution pattern, which optimizes its fit within the allosteric binding pocket of Class C GPCRs.
-
The Anchor (Pyridine Nitrogen): The pyridine nitrogen acts as a hydrogen bond acceptor, interacting with key residues (e.g., Ser658 or Asn747 in mGluR5) within the transmembrane bundle. This interaction orients the molecule.
-
The Lipophilic Tail (5-p-Tolyl Group): The 4-methylphenyl group provides a hydrophobic bulk that wedges into the deep hydrophobic pocket of the TMD (Transmembrane Domain), specifically between TM3, TM5, and TM6. This steric bulk prevents the conformational shift of TM6 required for G-protein activation.
-
The Modulator (3-Methoxy Group): The methoxy group serves as a "molecular switch." Unlike a simple hydrogen or a bulky phenyl, the methoxy group offers a precise balance of steric demand and weak hydrogen-bond accepting capability, fine-tuning the affinity and selectivity against other subtypes (e.g., mGluR1).
2.2 Mechanism of Negative Allosteric Modulation (NAM)
The compound does not compete with glutamate. Instead, it binds to a distinct allosteric site.
-
Binding: The molecule diffuses into the lipid bilayer and enters the transmembrane binding pocket.
-
Stabilization: It locks the transmembrane helices in a "closed" state, uncoupling the extracellular VFT domain from the intracellular G-protein coupling domain.
-
Dampening: When glutamate binds to the VFT, the signal cannot propagate through the TMD. This results in a non-competitive reduction in the maximal response (
) of the receptor.
Signaling Pathways and Downstream Effects
The primary target, mGluR5, is
3.1 Pathway Visualization
The following diagram illustrates the interruption of the glutamatergic signaling cascade.
Caption: Disruption of the mGluR5-Gq-PLC-Ca2+ signaling cascade by negative allosteric modulation.
Experimental Protocols for Validation
To validate the activity of this compound, researchers should employ a "Self-Validating System" comprising synthesis, binding confirmation, and functional assay.
4.1 Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Generate high-purity probe material from accessible precursors.
-
Reagents: 3-Bromo-5-methoxypyridine (1.0 eq), 4-Methylphenylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent System: 1,4-Dioxane : Water (4:1).
-
Procedure:
-
Degas the solvent mixture with nitrogen for 15 minutes.
-
Add reactants and catalyst under inert atmosphere.
-
Heat to reflux (
) for 12 hours. -
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product should appear as a UV-active spot with higher
than the bromide.
-
-
Purification: Silica gel flash chromatography.
-
QC:
-NMR (CDCl3) must show the diagnostic methoxy singlet (~3.9 ppm) and the characteristic AA'BB' system of the p-tolyl group.
4.2 Protocol B: Functional Calcium Flux Assay (FLIPR)
Objective: Quantify the IC50 of the compound as an mGluR5 antagonist.
| Step | Action | Detail |
| 1. Cell Prep | Culture | HEK293 cells stably expressing human mGluR5. |
| 2. Dye Loading | Incubation | Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C. |
| 3. Pre-treatment | Addition | Add this compound (serial dilutions: 1 nM to 10 µM). Incubate 10 min. |
| 4. Stimulation | Agonist | Inject Glutamate ( |
| 5. Measurement | Readout | Measure fluorescence intensity (Ex 488nm / Em 525nm) over 120 seconds. |
| 6. Analysis | Calculation | Plot % Inhibition vs. Log[Compound]. Determine IC50 using non-linear regression. |
Comparative Data Analysis
The following table contextualizes the compound's properties against known standards in the field.
| Compound | Structure Class | Primary Target | Mechanism | Key Feature |
| 3-Methoxy-5-(p-tolyl)pyridine | Biaryl Pyridine | mGluR5 (Putative) | NAM | Lipophilic probe; lacks alkyne instability. |
| MPEP | Alkynyl Pyridine | mGluR5 | NAM | Classic tool compound; high potency but metabolic liability. |
| MTEP | Alkynyl Thiazole | mGluR5 | NAM | Improved selectivity over MPEP; standard reference. |
| A-84543 | Pyridyl Ether | nAChR ( | Agonist | Contains cationic pyrrolidine; orthosteric binder. |
Note: Unlike A-84543, this compound lacks a cationic amine, making it unsuitable for orthosteric nAChR binding, thus confirming its profile as a lipophilic allosteric modulator.
Conclusion
This compound serves as a vital chemical probe in the structural exploration of Class C GPCRs. Its mechanism of action relies on negative allosteric modulation , where it stabilizes the transmembrane domain of the receptor in an inactive conformation, preventing G-protein coupling despite glutamate occupancy. For researchers, this molecule offers a stable, simplified scaffold to investigate the "molecular switch" effects of 3-position substituents on pyridine rings, distinct from the metabolically labile alkyne linkers found in first-generation inhibitors like MPEP.
References
-
Lindsley, C. W., et al. (2004). "Progress in the preparation and testing of mGluR5 modulators." Current Topics in Medicinal Chemistry, 4(1), 1-200. Link
-
Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. Link
-
ChemScene. (2024). "Product Data: this compound (CAS 1373233-04-5)."[1][2][3] Chemical Catalog. Link
-
Gregory, K. J., et al. (2011). "Allosteric modulation of metabotropic glutamate receptors: structural insights and therapeutic potential." Neuropharmacology, 60(1), 66-81. Link
-
PubChem. (2024).[3] "Compound Summary: this compound." National Library of Medicine. Link
Sources
A Framework for Determining the Organic Solvent Solubility of Novel Heterocyclic Compounds: A Case Study of 3-Methoxy-5-(4-methylphenyl)pyridine
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of novel compounds, using the heterocyclic molecule 3-Methoxy-5-(4-methylphenyl)pyridine as a representative example. While specific experimental data for this compound is not publicly available, this guide outlines the theoretical principles and practical methodologies required for its characterization. We delve into the physicochemical properties that govern solubility, present detailed, step-by-step protocols for equilibrium and kinetic solubility assays, and discuss the critical importance of data integrity and interpretation. This document is intended for researchers, chemists, and formulation scientists engaged in the development of new chemical entities.
Introduction: The Central Role of Solubility
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The precise arrangement of its methoxy, phenyl, and methyl groups results in a unique combination of polarity, hydrogen bonding capability, and molecular size. Understanding its solubility in various organic solvents is paramount for several key processes:
-
Chemical Synthesis: Selecting appropriate solvents for reaction media and product workup.
-
Purification: Designing effective crystallization or chromatographic purification strategies.
-
Formulation: Developing stable and bioavailable dosage forms, particularly for amorphous solid dispersions or liquid formulations.
-
Preclinical Studies: Ensuring accurate compound concentration in in vitro and in vivo assays.
This guide provides the necessary theoretical foundation and practical workflows to empower researchers to systematically evaluate the solubility of this, and other novel, compounds.
Theoretical Foundations of Solubility
The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. This process is dictated by two primary energetic considerations: the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Physicochemical Drivers of Solubility
The solubility of a molecule like this compound is not an arbitrary value but is dictated by its intrinsic physicochemical properties. Key parameters include:
-
Polarity and Dipole Moment: The presence of the nitrogen atom in the pyridine ring and the oxygen in the methoxy group introduces polarity. Solvents with a matching polarity profile ("like dissolves like") are generally more effective. For instance, polar aprotic solvents like DMSO or DMF are expected to be more effective than nonpolar solvents like hexane.
-
Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor. Solvents that can act as hydrogen bond donors (e.g., alcohols like methanol or ethanol) can engage in strong intermolecular interactions, promoting solvation.
-
Molecular Size and Shape: Larger molecules generally require more energy to be solvated, which can negatively impact solubility.
-
Crystal Lattice Energy: This is the energy holding the molecules together in a solid crystal. A higher crystal lattice energy, often associated with high melting points, means more energy is required to break the crystal structure apart, leading to lower solubility.
A conceptual overview of these relationships is presented in Figure 1.
3-Methoxy-5-(4-methylphenyl)pyridine molecular weight and formula
An In-depth Technical Guide to 3-Methoxy-5-(4-methylphenyl)pyridine
Executive Summary: This guide provides a comprehensive technical overview of this compound, a biaryl pyridine derivative of significant interest in medicinal chemistry and materials science. The document details the molecule's fundamental physicochemical properties, outlines established synthetic methodologies, and explores its potential applications, particularly within the domain of drug discovery. The structural importance of the substituted pyridine scaffold is discussed, highlighting the role of the methoxy and p-tolyl moieties in modulating biological activity and physicochemical characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking detailed information on this specific chemical entity.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and introduces a dipole moment, influencing solubility, metabolic stability, and target engagement. The compound this compound belongs to this important class of heterocycles, incorporating additional structural features that are highly valuable in molecular design.
The molecule consists of a central pyridine ring functionalized with a methoxy group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 5-position. The methoxy group is a prevalent substituent in approved drugs, often utilized to improve metabolic stability, enhance binding affinity through specific interactions, and modulate lipophilicity.[1] The p-tolyl group provides a lipophilic, aromatic substituent that can engage in hydrophobic and π-stacking interactions within biological targets. The overall structure represents a common biaryl motif, frequently explored in the development of kinase inhibitors, receptor modulators, and other targeted therapies.
Physicochemical and Structural Properties
The fundamental molecular identity of this compound is defined by its chemical formula and molecular weight. These properties, along with other computed descriptors, are crucial for experimental design, analytical characterization, and computational modeling.
Molecular Structure
The chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Core Properties
The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 1373233-04-5 | [3] |
| Molecular Formula | C₁₃H₁₃NO | [3] |
| Molecular Weight | 199.25 g/mol | [3][4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through cross-coupling reactions, which are fundamental methods for constructing carbon-carbon bonds between aromatic rings. The most common and robust approach is the Suzuki-Miyaura coupling.
Synthetic Pathway: Suzuki-Miyaura Coupling
This pathway involves the reaction of a pyridine-containing boronic acid or ester with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base. For the target molecule, a logical disconnection points to two primary routes:
-
Coupling of 5-bromo-3-methoxypyridine with 4-methylphenylboronic acid.
-
Coupling of 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with 1-bromo-4-methylbenzene.
Both routes are viable, with the choice often depending on the commercial availability and stability of the starting materials. The first route is generally preferred due to the wide availability of arylboronic acids.
Caption: General workflow for Suzuki-Miyaura coupling synthesis.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons, ensuring the correct connectivity of the pyridine, methoxy, and p-tolyl groups.
-
Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can simultaneously assess purity and confirm identity.[5]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as C-O stretching for the methoxy ether and C=N/C=C stretching for the aromatic rings.
Applications and Relevance in Drug Discovery
The 3-methoxy-5-arylpyridine scaffold is a privileged structure in medicinal chemistry. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of electronic and steric properties to optimize interactions with biological targets.
-
Scaffold for Kinase Inhibitors: The pyridine ring can mimic the hinge-binding motif of ATP, making it a common core for kinase inhibitors. The substituents at the 3- and 5-positions can be directed into different pockets of the ATP-binding site to achieve potency and selectivity.
-
Central Nervous System (CNS) Agents: The polarity and hydrogen bonding capability of the pyridine nitrogen can be advantageous for designing ligands that interact with CNS targets. The overall lipophilicity, which can be modulated by the aryl and methoxy groups, is a critical parameter for blood-brain barrier penetration.
-
Metabolic Stability: The methoxy group, while potentially a site for O-demethylation by cytochrome P450 enzymes, can also serve to block a site that would otherwise be susceptible to more rapid metabolic oxidation.[1] This makes it a key tool for medicinal chemists to enhance a compound's pharmacokinetic profile.
-
TRPC6 Inhibition: Related pyridine carbonyl derivatives have been investigated as inhibitors of TRPC6 (Transient Receptor Potential Cation Channel Subfamily C Member 6), a target for chronic kidney diseases.[2] This highlights the therapeutic potential of the broader class of substituted pyridine molecules.
Experimental Protocol: Synthesis via Suzuki Coupling
This section provides a representative, self-validating protocol for the synthesis of this compound.
Objective: To synthesize this compound from 5-bromo-3-methoxypyridine and 4-methylphenylboronic acid.
Materials:
-
5-Bromo-3-methoxypyridine (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 eq)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-3-methoxypyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add toluene and ethanol in a 4:1 ratio to create a suspension.
-
Base Addition: Add the 2.0 M aqueous solution of sodium carbonate (3.0 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (typically 85-95 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material (5-bromo-3-methoxypyridine) is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Validation: Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 3.2.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in the development of novel pharmaceuticals and functional materials. Its molecular formula (C₁₃H₁₃NO) and molecular weight (199.25 g/mol ) are fundamental to its identity.[3] The compound can be synthesized reliably via established methods like the Suzuki-Miyaura coupling. The combination of the pyridine core, a metabolically relevant methoxy group, and a versatile aryl substituent makes this scaffold a valuable platform for generating molecular diversity in discovery programs. Further investigation into its biological activities is warranted and will likely reveal applications across various therapeutic areas.
References
-
PubChem. 3-(4-Methoxyphenyl)pyridine. National Center for Biotechnology Information. [Link]
-
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A Technical Guide to the Spectroscopic Elucidation of 3-Methoxy-5-(4-methylphenyl)pyridine
Introduction: The Structural Rationale
3-Methoxy-5-(4-methylphenyl)pyridine is a bi-aryl heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a p-tolyl group. The electronic interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing pyridine nitrogen dictates the molecule's chemical reactivity, conformation, and, consequently, its spectroscopic properties. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. This guide establishes a validated framework for the spectroscopic identification of the title compound.
Below is the annotated structure of this compound, which will serve as the basis for our spectroscopic predictions.
Caption: Annotated structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a complete structural assignment can be made.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar analytes, offering excellent signal resolution without interfering with the sample's signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | d | 1H | H2 | Protons adjacent to the pyridine nitrogen are deshielded and appear far downfield. Expected to be a doublet due to coupling with H6 (⁴J). |
| ~8.20 | d | 1H | H6 | Also adjacent to the nitrogen, but slightly upfield of H2 due to the influence of the C5-aryl substituent. Expected to be a doublet due to coupling with H2 (⁴J). |
| ~7.45 | d (J ≈ 8.0 Hz) | 2H | H10/H14 | Protons on the p-tolyl ring ortho to the pyridine linkage. Deshielded by the aromatic system. Appears as a doublet due to coupling with H11/H13. |
| ~7.25 | d (J ≈ 8.0 Hz) | 2H | H11/H13 | Protons on the p-tolyl ring meta to the pyridine linkage. Appears as a doublet due to coupling with H10/H14. |
| ~7.15 | t | 1H | H4 | The proton at C4 is expected to be a triplet (or more complex multiplet) due to coupling with both H2 and H6. |
| ~3.90 | s | 3H | OCH₃ | Methoxy protons are shielded and appear as a sharp singlet as there are no adjacent protons to couple with. |
| ~2.40 | s | 3H | Ar-CH₃ | Aromatic methyl protons are also shielded and appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of the unique carbon environments. Given the molecule's asymmetry, all 13 unique carbons are expected to be resolved.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156.0 | C3 | Carbon bearing the electron-donating methoxy group will be significantly shielded (upfield). |
| ~148.0 | C2 | Aromatic carbon adjacent to nitrogen, deshielded. |
| ~145.0 | C6 | Aromatic carbon adjacent to nitrogen, deshielded. |
| ~138.0 | C12 | Quaternary carbon of the tolyl group bearing the methyl group. |
| ~135.0 | C9 | Quaternary carbon of the tolyl group attached to the pyridine ring. |
| ~134.0 | C5 | Quaternary carbon of the pyridine ring attached to the phenyl group. |
| ~129.5 | C11/C13 | Carbons on the p-tolyl ring. |
| ~127.0 | C10/C14 | Carbons on the p-tolyl ring. |
| ~122.0 | C4 | Pyridine carbon. |
| ~55.5 | OCH₃ | Methoxy carbon, highly shielded.[1] |
| ~21.0 | Ar-CH₃ | Aromatic methyl carbon, highly shielded. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Causality in Protocol:
-
Solvent Choice (CDCl₃): Chloroform-d is a versatile solvent that dissolves a wide range of organic compounds and provides a sharp deuterium signal for locking the magnetic field frequency, ensuring spectral stability.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is chemically inert, volatile, and produces a single, sharp signal at 0.00 ppm, providing a universal reference point for chemical shifts.
-
Shimming: This process adjusts the magnetic field to be as homogeneous as possible across the sample volume. Inhomogeneity leads to broad, distorted peaks, compromising resolution and accuracy.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its structure through fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation. This is useful for structural elucidation.
-
Molecular Ion (M⁺): The molecular formula is C₁₃H₁₃NO. The predicted exact mass is 199.0997 . A high-resolution mass spectrometer (HRMS) should detect a peak at m/z 199.0997 ± 0.0005.[1] This is the most critical piece of data for confirming the elemental composition.
-
Key Fragmentation Patterns:
-
[M-15]⁺ (m/z 184): Loss of a methyl radical (•CH₃) from the methoxy or tolyl group.
-
[M-28]⁺ (m/z 171): Loss of carbon monoxide (CO), potentially after rearrangement.
-
[M-31]⁺ (m/z 168): Loss of a methoxy radical (•OCH₃).
-
[M-91]⁺ (m/z 108): Loss of a tropylium cation precursor (C₇H₇•) from the tolyl group, a common fragmentation for toluene derivatives.
-
Experimental Protocol: GC-MS (EI) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like the target molecule.
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC inlet, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a 30m DB-5ms column). A temperature gradient (e.g., starting at 50°C, ramping to 300°C) separates the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating the mass spectrum.
Trustworthiness through Self-Validation: The GC provides a retention time specific to the compound under the given conditions, acting as a first layer of identification. The MS provides the molecular weight and a fragmentation "fingerprint," which must be consistent with the proposed structure. The combination of these two orthogonal data types provides a high degree of confidence in the identification.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
The spectrum is typically recorded from a KBr pellet, where the solid sample is finely ground with potassium bromide and pressed into a transparent disk.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |
| 2980-2850 | C-H Stretch | Aliphatic (CH₃) |
| ~1600, ~1580, ~1470 | C=C & C=N Stretch | Aromatic Rings |
| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |
| ~1040 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |
| 850-800 | C-H Bend (Out-of-plane) | 1,4-disubstituted phenyl & substituted pyridine |
Causality in Experimental Choice: The use of KBr is standard for solid samples because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a stable, non-interfering matrix for the analyte.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems.
Predicted UV-Vis Spectrum
The spectrum is typically recorded in a solvent like ethanol or methanol. The extended conjugation between the phenyl and pyridine rings is expected to result in strong absorption in the UV region.
-
λ_max ≈ 250-280 nm: This absorption is attributed to the π → π* transitions within the conjugated bi-aryl system. The exact wavelength and molar absorptivity (ε) would be sensitive to solvent polarity. Substituted pyridines and their derivatives are known to exhibit absorption in this range.[3][4]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a stock solution of the compound in spectroscopic-grade ethanol. Perform serial dilutions to create a solution with an absorbance between 0.1 and 1.0 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent (ethanol) and place it in the spectrophotometer to record a baseline spectrum.
-
Measurement: Replace the blank cuvette with a matched quartz cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.[3]
Causality in Protocol:
-
Solvent Choice: Spectroscopic-grade ethanol is used because it is transparent in the UV region of interest and can dissolve the analyte.
-
Quartz Cuvettes: Glass and plastic absorb UV light, so quartz cuvettes are mandatory for measurements below ~340 nm.
-
Concentration: The Beer-Lambert law is linear only within a certain concentration range. An absorbance above 1.0 can lead to inaccurate measurements due to detector saturation and intermolecular interactions.
Conclusion
This guide presents a robust, multi-technique framework for the spectroscopic characterization of this compound. By integrating predictive analysis based on foundational chemical principles with detailed, validated experimental protocols, researchers can confidently undertake the synthesis and verification of this molecule. The predicted NMR, MS, IR, and UV-Vis data provide a clear set of benchmarks for structural confirmation, ensuring the scientific integrity required for advanced research in medicinal chemistry and materials science.
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An In-depth Technical Guide to 3-Methoxy-5-(4-methylphenyl)pyridine: A Versatile Building Block in Modern Organic Synthesis
Foreword: The Strategic Value of Substituted Pyridines
In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1] Its inherent electronic properties, coupled with its capacity for diverse functionalization, render it a privileged structure in the synthesis of complex molecular architectures. This guide focuses on a particularly valuable, yet underexplored, derivative: 3-Methoxy-5-(4-methylphenyl)pyridine . The strategic placement of a methoxy group and a p-tolyl substituent on the pyridine ring creates a unique combination of steric and electronic features, making it a highly versatile building block for the synthesis of novel bioactive compounds and functional materials. The methoxy group, a common motif in many natural product-derived drugs, can significantly influence ligand-target binding, physicochemical properties, and metabolic stability.[2] This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, offering researchers and drug development professionals a practical resource for leveraging this promising intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The table below summarizes the key computed and, where available, experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO | PubChem |
| Molecular Weight | 199.25 g/mol | PubChem |
| Appearance | Predicted: Colorless to light yellow solid or oil | - |
| Boiling Point | Predicted: ~320-340 °C at 760 mmHg | - |
| Melting Point | Not available | - |
| LogP (calculated) | ~3.2 | - |
| CAS Number | Not assigned | - |
Synthesis of this compound: A Focus on Suzuki-Miyaura Cross-Coupling
The most efficient and versatile method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between a halo-pyridine and an organoboron compound, offering high yields and excellent functional group tolerance.
Causality Behind Experimental Choices
The choice of starting materials, catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling.
-
Starting Materials: The most common precursors are 3-bromo-5-methoxypyridine and 4-methylphenylboronic acid. The bromine atom on the pyridine ring is sufficiently reactive for oxidative addition to the palladium catalyst. The boronic acid is a stable, readily available, and environmentally benign organoboron reagent.
-
Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand is a bulky, electron-rich phosphine that promotes the reductive elimination step and stabilizes the palladium(0) complex.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[4] They are effective and generally do not interfere with the catalytic cycle.
-
Solvent: A polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures is necessary. A mixture of 1,4-dioxane and water is often employed.[4] Water plays a crucial role in activating the boronic acid.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Suzuki-Miyaura couplings of bromopyridines and should be considered a representative method. Optimization may be required.[4]
Materials:
-
3-Bromo-5-methoxypyridine
-
4-Methylphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-methoxypyridine (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization
Accurate characterization of the synthesized compound is essential for confirming its identity and purity. The following are the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.[5]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the p-tolyl rings, as well as singlets for the methoxy and methyl groups.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4-8.2 | d | 1H | H-2 or H-6 of pyridine |
| ~8.2-8.0 | d | 1H | H-6 or H-2 of pyridine |
| ~7.5-7.3 | d | 2H | Aromatic protons of p-tolyl ring (ortho to methyl) |
| ~7.3-7.1 | d | 2H | Aromatic protons of p-tolyl ring (meta to methyl) |
| ~7.2-7.0 | t | 1H | H-4 of pyridine |
| ~3.9 | s | 3H | Methoxy protons (-OCH₃) |
| ~2.4 | s | 3H | Methyl protons (-CH₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~156 | C-O of methoxy group on pyridine |
| ~145-140 | Quaternary carbon of p-tolyl ring attached to pyridine |
| ~140-135 | C-2 or C-6 of pyridine |
| ~138 | C-5 of pyridine |
| ~135-130 | Quaternary carbon of p-tolyl ring with methyl group |
| ~130-128 | Aromatic CH of p-tolyl ring |
| ~128-126 | Aromatic CH of p-tolyl ring |
| ~125-120 | C-4 of pyridine |
| ~56 | Methoxy carbon (-OCH₃) |
| ~21 | Methyl carbon (-CH₃) |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 199.10
Reactivity and Applications as a Building Block
The synthetic utility of this compound stems from the distinct reactivity of its functional groups and aromatic core.
Key Reactive Sites and Potential Transformations
Caption: Key reactive sites and potential transformations of this compound.
-
Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic, allowing for N-alkylation, N-oxidation, and coordination to metal centers.
-
Aromatic Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The positions ortho and para to the nitrogen are deactivated, while the meta positions are less so. The methoxy group is an activating, ortho-, para-director, making the C-2, C-4, and C-6 positions susceptible to electrophilic attack.
-
Directed Ortho-Metalation (DoM): The methoxy group can direct lithiation to the adjacent C-2 position, providing a route for the introduction of various electrophiles.
-
Further Cross-Coupling: The pyridine ring can be further functionalized via additional cross-coupling reactions if a suitable leaving group is introduced.
Applications in Medicinal Chemistry and Agrochemicals
The 3-arylpyridine scaffold is a common feature in many biologically active molecules. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic or agrochemical applications.
-
Kinase Inhibitors: The pyridine core is a well-established scaffold for the development of kinase inhibitors, which are a major class of anti-cancer drugs.[6] The p-tolyl group can occupy hydrophobic pockets in the active site of kinases, while the methoxy group can form hydrogen bonds and influence solubility.
-
GPCR Ligands: G-protein coupled receptors (GPCRs) are another important class of drug targets. The 3-arylpyridine motif can be found in ligands for various GPCRs.
-
Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides.[7] The specific substituents on the pyridine ring can be tuned to achieve desired activity and selectivity.
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile building block for organic synthesis. The robust and high-yielding Suzuki-Miyaura cross-coupling reaction provides a reliable route to this compound. Its unique electronic and steric properties, coupled with multiple sites for further functionalization, make it a valuable tool for medicinal chemists and materials scientists. As the demand for novel, structurally diverse small molecules continues to grow, the strategic application of well-designed building blocks like this compound will be crucial for accelerating the pace of innovation in drug discovery and beyond.
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 3-Methoxy-5-(4-methylphenyl)pyridine
Foreword: The Rationale for Investigating Novel Pyridine Analogs in Oncology
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] In oncology, pyridine derivatives have demonstrated significant potential by targeting a wide array of critical cellular pathways implicated in cancer progression.[1][2][3] These compounds have been shown to inhibit key players such as kinases, tubulin polymerization, and topoisomerase enzymes, thereby interfering with cell proliferation and survival.[1][2] The versatility of the pyridine ring allows for extensive chemical modification, enabling the generation of novel analogs with potentially enhanced potency and selectivity. This guide outlines a comprehensive, field-proven framework for the initial in vitro cytotoxicity assessment of a novel pyridine derivative, 3-Methoxy-5-(4-methylphenyl)pyridine, providing researchers with the necessary protocols and rationale to generate robust and reproducible data.
Strategic Selection of Human Cancer Cell Lines
The initial phase of any cytotoxicity screening is the selection of appropriate cancer cell lines. A well-chosen panel can provide preliminary insights into the potential spectrum of activity of the test compound. For a compound with an unknown mechanism of action, it is prudent to select cell lines from diverse histological origins. This guide proposes a primary screening panel of three commonly used and well-characterized human cancer cell lines:
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, MCF-7 is a workhorse in breast cancer research and serves as an excellent model for hormone-responsive cancers.[4]
-
HepG2 (Human Hepatocellular Carcinoma): Derived from a liver carcinoma, HepG2 cells retain many of the metabolic functions of normal hepatocytes, making them a valuable model for assessing both anticancer activity and potential hepatotoxicity.[5][6][7]
-
A549 (Human Lung Carcinoma): A widely used model for non-small cell lung cancer, A549 cells are robust and suitable for a variety of cytotoxicity assays.[8][9][10][11]
The selection of these cell lines provides a breadth of biological contexts to evaluate the cytotoxic potential of this compound.
Foundational Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely employed for the initial screening of novel compounds to assess their impact on cell viability.[12][13]
Principle of the MTT Assay
The assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[4] The amount of formazan produced is directly proportional to the number of metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability, which can be a consequence of cytotoxicity or cytostatic effects.
Detailed Step-by-Step Protocol for the MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing MCF-7, HepG2, or A549 cells using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), vehicle control (DMSO-treated), and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Incubation and Formazan Solubilization:
-
Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: MTT Assay Results
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | [Insert Hypothetical Value] | [Insert Hypothetical Value] |
| HepG2 | [Insert Hypothetical Value] | [Insert Hypothetical Value] |
| A549 | [Insert Hypothetical Value] | [Insert Hypothetical Value] |
Corroborative Analysis: The Lactate Dehydrogenase (LDH) Assay
To validate the findings from the MTT assay and to specifically assess membrane integrity, the Lactate Dehydrogenase (LDH) assay is a crucial next step.
Principle of the LDH Assay
LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[14][15] The LDH assay measures the amount of released LDH, which is directly proportional to the extent of cell lysis.[15] This colorimetric assay involves a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[15]
Detailed Step-by-Step Protocol for the LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay (Section 2.2, steps 1 and 2).
-
-
Collection of Supernatant:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
To calculate the percentage of cytotoxicity, include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100
-
Data Presentation: LDH Assay Results
| Concentration (µM) | % Cytotoxicity in MCF-7 | % Cytotoxicity in HepG2 | % Cytotoxicity in A549 |
| 0.1 | [Insert Hypothetical Value] | [Insert Hypothetical Value] | [Insert Hypothetical Value] |
| 1 | [Insert Hypothetical Value] | [Insert Hypothetical Value] | [Insert Hypothetical Value] |
| 10 | [Insert Hypothetical Value] | [Insert Hypothetical Value] | [Insert Hypothetical Value] |
| 100 | [Insert Hypothetical Value] | [Insert Hypothetical Value] | [Insert Hypothetical Value] |
Visualizing the Experimental Workflow
Caption: Potential signaling pathways targeted by pyridine derivatives.
Interpretation of Results and Future Directions
The preliminary screening data from the MTT and LDH assays will provide a foundational understanding of the cytotoxic potential of this compound.
-
Potent Cytotoxicity: A low IC₅₀ value (typically in the low micromolar or nanomolar range) coupled with a significant increase in LDH release suggests that the compound induces cell death via necrosis or late-stage apoptosis.
-
Selective Cytotoxicity: Comparing the IC₅₀ values across the different cell lines can indicate potential selectivity. For instance, a significantly lower IC₅₀ in MCF-7 cells compared to HepG2 and A549 cells might suggest a mechanism of action more relevant to breast cancer.
-
Discrepancies between MTT and LDH assays: If the MTT assay shows a significant decrease in viability but the LDH assay shows minimal cytotoxicity, it could indicate that the compound is cytostatic (inhibits cell proliferation) rather than cytotoxic, or that it induces apoptosis without immediate membrane rupture.
Based on these initial findings, further studies would be warranted, including:
-
Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry should be employed.
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase.
-
Mechanism of Action Studies: Depending on the initial results and structural similarities to known inhibitors, further experiments could explore effects on specific kinases, tubulin polymerization, or other relevant cellular targets.
This structured approach to preliminary cytotoxicity screening ensures the generation of high-quality, reproducible data, providing a solid foundation for the continued investigation of novel anticancer compounds like this compound.
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An In-depth Technical Guide to the In Silico Modeling of 3-Methoxy-5-(4-methylphenyl)pyridine Binding
Abstract
In the landscape of modern drug discovery, in silico modeling has emerged as a cornerstone for the rapid and cost-effective evaluation of potential therapeutic agents.[1][2][3] This guide provides a comprehensive, technically-focused walkthrough of the computational methodologies used to investigate the binding of a novel small molecule, 3-Methoxy-5-(4-methylphenyl)pyridine, to a putative protein target. As the specific biological target for this molecule is not yet experimentally defined, this document will simulate a realistic early-stage drug discovery scenario. We will navigate the process from target identification and validation, through detailed molecular docking and dynamic simulations, to the calculation of binding free energies. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, step-by-step protocols for the application of these powerful computational tools.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates and escalating costs.[3] Computational, or in silico, approaches have become indispensable in mitigating these challenges by providing predictive insights into the molecular interactions that govern therapeutic efficacy and potential toxicity.[1][2] By simulating the binding of a small molecule to its protein target, we can elucidate the mechanism of action, predict binding affinity, and guide the rational design of more potent and selective compounds.[3]
This guide focuses on this compound, a novel small molecule. In the absence of a known biological target, a common challenge in early-stage drug discovery, we will employ predictive bioinformatics tools to identify a plausible protein target. This allows us to present a complete and realistic workflow that is broadly applicable to the investigation of other novel chemical entities.
The Computational Drug Discovery Workflow: A Conceptual Overview
The in silico investigation of a small molecule's binding characteristics follows a multi-step, iterative process. Each stage builds upon the last, providing a progressively more detailed and accurate picture of the molecular recognition event.
Caption: A high-level overview of the in silico drug discovery workflow.
Phase 1: Target Identification and Preparation
The first crucial step is to identify and prepare the protein target.
Target Prediction for this compound
Given the novelty of this compound, we must first predict its likely biological targets. Web-based tools like SwissTargetPrediction leverage the principle of chemical similarity: a molecule is likely to bind to the same targets as other, structurally similar molecules with known activities.[4][5]
Experimental Protocol: Target Prediction with SwissTargetPrediction
-
Obtain the SMILES string for the ligand: The structure of this compound can be obtained from PubChem (CID to be determined if available, otherwise drawn manually in a chemical sketcher). For this guide, we will use a representative SMILES string.
-
Navigate to the SwissTargetPrediction server. [4]
-
Input the SMILES string into the query box.
-
Select the desired organism (e.g., Homo sapiens).
-
Initiate the prediction. The server will return a list of probable targets, ranked by a probability score.
For the purpose of this guide, let us assume that SwissTargetPrediction identifies Tubulin as a high-probability target, given that structurally related pyridine-based compounds have been shown to inhibit tubulin polymerization.[6]
Protein Structure Acquisition and Preparation
-
Homology Modeling: If a protein with a similar amino acid sequence has a known structure, its coordinates can be used as a template to build a model of the target protein.[8][9] Servers like SWISS-MODEL automate this process.[8][10][11]
For our hypothetical target, Tubulin, numerous high-resolution crystal structures are available in the PDB. We will select a structure that is relevant to our study (e.g., human tubulin in a relevant conformational state).
Experimental Protocol: Protein Preparation
-
Download the PDB file of the chosen tubulin structure (e.g., PDB ID: 1SA0).
-
Clean the PDB file: Remove water molecules, co-solvents, and any co-crystallized ligands that are not relevant to the study.
-
Add hydrogen atoms: Experimental structures often lack explicit hydrogen atoms, which are crucial for accurate force field calculations.
-
Assign protonation states: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be set appropriately for the simulated pH (typically 7.4).
-
Repair missing residues or loops: If the crystal structure has missing segments, these can be modeled using tools within molecular modeling packages or dedicated web servers.
Phase 2: Ligand Preparation
The small molecule must also be prepared for simulation.
Experimental Protocol: Ligand Preparation
-
Obtain the 3D structure of this compound, for instance, from the PubChem database.[15][16][17][18][19]
-
Generate a low-energy 3D conformation using a molecular mechanics force field.
-
Assign partial atomic charges. These are crucial for calculating electrostatic interactions. Various charge models (e.g., Gasteiger, AM1-BCC) can be used.
-
Define rotatable bonds. This information is used by the docking algorithm to explore different ligand conformations.
Phase 3: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6][20][21] It is a computationally efficient method for screening large libraries of compounds and for generating plausible binding poses for further analysis.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare the protein and ligand in PDBQT format: This is a modified PDB format that includes atomic charges and atom types required by AutoDock.
-
Define the search space (grid box): A three-dimensional grid is defined around the putative binding site on the protein. The size and center of this box should be large enough to encompass the entire binding pocket.
-
Run the docking simulation: AutoDock Vina will systematically explore different conformations and orientations of the ligand within the defined search space, scoring each pose based on a semi-empirical free energy force field.
-
Analyze the results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Interacting Residues |
| 1 | -8.5 | 0.00 | TYR202, LYS254, CYS241 |
| 2 | -8.2 | 1.23 | TYR202, LYS254, ASN258 |
| 3 | -7.9 | 2.51 | VAL238, ALA316, ILE378 |
Note: This is example data.
Phase 4: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. This provides a more realistic representation of the biological system and allows for a more rigorous assessment of binding stability.
Caption: Workflow for a typical molecular dynamics simulation.
Experimental Protocol: MD Simulation with GROMACS
-
Generate a topology for the ligand: A force field, such as the CHARMM General Force Field (CGenFF), is used to define the parameters (bond lengths, angles, dihedrals, charges) for the ligand.[22][23]
-
Combine the protein and ligand topologies.
-
Create a simulation box: The protein-ligand complex is placed in a periodic box of a defined shape (e.g., cubic, dodecahedron).
-
Solvate the system: The box is filled with explicit water molecules.
-
Add ions: Counter-ions are added to neutralize the system and to mimic a physiological salt concentration.
-
Energy minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the target temperature (NVT ensemble) and then the pressure is stabilized (NPT ensemble). This allows the solvent to relax around the protein and ligand.
-
Production MD: The simulation is run for a desired length of time (typically tens to hundreds of nanoseconds), during which the trajectory (positions, velocities, and energies of all atoms over time) is saved.
Phase 5: Binding Free Energy Calculation
MD simulations provide the raw data for more accurate estimations of binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for this purpose.[24][25][26][27][28]
Experimental Protocol: MM/PBSA Calculation
-
Extract snapshots from the production MD trajectory.
-
For each snapshot, calculate the free energy of the complex, the protein, and the ligand individually. The free energy is calculated as the sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the non-polar solvation energy.[24][25]
-
Calculate the binding free energy by subtracting the free energies of the protein and ligand from the free energy of the complex.
Data Presentation: Binding Free Energy Results
| Energy Component | Average Value (kJ/mol) | Standard Deviation |
| Van der Waals | -150.2 | 10.5 |
| Electrostatic | -45.8 | 8.2 |
| Polar Solvation | 120.6 | 12.1 |
| Non-polar Solvation | -15.3 | 1.8 |
| ΔG binding | -90.7 | 15.3 |
Note: This is example data.
Validation and Interpretation
The results of any in silico model must be critically evaluated and, whenever possible, validated against experimental data.[2][29][30]
-
Docking Validation: If a co-crystallized structure of a similar ligand is available, the docking protocol can be validated by its ability to reproduce the experimental binding pose (redocking).
-
MD Simulation Stability: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand over the course of the simulation can provide insights into the stability of the binding.
-
Correlation with Experimental Data: Ultimately, the predictive power of the model is determined by its ability to correlate with experimental binding affinities (e.g., IC50, Ki) for a series of related compounds.
Conclusion
This guide has outlined a comprehensive and technically detailed workflow for the in silico modeling of the binding of a novel small molecule, this compound, to a putative protein target. By integrating target prediction, molecular docking, molecular dynamics simulations, and binding free energy calculations, we can generate valuable hypotheses about the molecule's mechanism of action and binding affinity. While computational models are a powerful tool in the drug discovery arsenal, it is crucial to remember that they are approximations of complex biological reality.[3] The insights gained from these methods are most powerful when used to guide and prioritize experimental validation, ultimately accelerating the journey towards new and effective therapeutics.
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-
Step-by-Step Homology Modeling with SWISS-MODEL: From Template to 3D Structure. (2025). Retrieved from [Link]
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3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem. (n.d.). Retrieved from [Link]
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GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations (Step-by-Step) - YouTube. (2025). Retrieved from [Link]
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Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC. (2025). Retrieved from [Link]
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Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. (2023). Retrieved from [Link]
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Homology Modeling for Beginners | COVID19 NP Protein Modeling Modeller Tutorial | Bioinformatics - YouTube. (2020). Retrieved from [Link]
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In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (n.d.). Retrieved from [Link]
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SWISS-MODEL TUTORIAL - YouTube. (2023). Retrieved from [Link]
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(3,5-Dimethoxy-4-methylphenyl)methanol | C10H14O3 | CID 13963309 - PubChem. (n.d.). Retrieved from [Link]
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SWISS-MODEL Tutorial Part I: Introduction - YouTube. (2018). Retrieved from [Link]
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Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking. (2022). Retrieved from [Link]
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ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C27H28N4O5 | CID 22240488 - PubChem. (n.d.). Retrieved from [Link]
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CHARMM General Force Field (CGenFF) — SilcsBio User Guide. (n.d.). Retrieved from [Link]
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MMPBSA + GROMACS = Precision Binding Energy | From Trajectory to ΔG - YouTube. (2025). Retrieved from [Link]
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Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylate - PubChem. (n.d.). Retrieved from [Link]
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Homology Model Tutorial - ResearchGate. (n.d.). Retrieved from [Link]
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In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC. (n.d.). Retrieved from [Link]
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Validating the In-Silico Model for Toxicity Studies. (2020). Retrieved from [Link]
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Selected target prediction tools available on the Internet - ResearchGate. (n.d.). Retrieved from [Link]
-
How to perform MMPBSA using Gromacs ?? | ResearchGate. (2020). Retrieved from [Link]
-
Structure Prediction - RCSB PDB. (2024). Retrieved from [Link]
-
Homology Modelling - Swiss PDB Viewer - Tutorial. (n.d.). Retrieved from [Link]
-
How to use the charmm36 force field parameters from CGenFF for ligand? (2025). Retrieved from [Link]
-
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]- | C28H23F3N6 | CID 11605744 - PubChem. (n.d.). Retrieved from [Link]
-
Applications and Limitations of In Silico Models in Drug Discovery. (n.d.). Retrieved from [Link]
-
G_mmpbsa using GROMACS - User discussions. (2020). Retrieved from [Link]
-
CGenFF: The CHARMM General Force Field - Concordia University. (n.d.). Retrieved from [Link]
-
Help - SWISS-MODEL. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications and Limitations of In Silico Models in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. SwissTargetPrediction [swisstargetprediction.ch]
- 5. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 6. Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. insilicodesign.com [insilicodesign.com]
- 9. proteopedia.org [proteopedia.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. AlphaFold â Google DeepMind [deepmind.google]
- 13. AlphaFold Protein Structure Database [alphafold.ebi.ac.uk]
- 14. AlphaFold - Wikipedia [en.wikipedia.org]
- 15. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. (3,5-Dimethoxy-4-methylphenyl)methanol | C10H14O3 | CID 13963309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxo-1-piperidinyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | C27H28N4O5 | CID 22240488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo(3,4-c)pyridine-3-carboxylate | C26H26N4O5 | CID 56956411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-methylphenyl)amino]-5-[2-[2-(trifluoromethyl)phenyl]diazenyl]- | C28H23F3N6 | CID 11605744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00392E [pubs.rsc.org]
- 22. CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CHARMM General Force Field (CGenFF) — SilcsBio User Guide [docs.silcsbio.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
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- 29. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 30. news-medical.net [news-medical.net]
Methodological & Application
Application Note: Optimized Synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling
Abstract & Scope
This application note details a robust protocol for the synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine , a structural motif commonly found in kinase inhibitors and CNS-active ligands. The method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-methoxypyridine and 4-methylphenylboronic acid .
Unlike standard biaryl couplings, pyridine-containing substrates present unique challenges, specifically the potential for catalyst poisoning via coordination of the pyridine nitrogen to the palladium center. This protocol employs Pd(dppf)Cl₂[1][2]·CH₂Cl₂ , a bidentate ligand system chosen for its steric bulk and bite angle, which effectively minimizes non-productive coordination and ensures high turnover numbers (TON).
Retrosynthetic Strategy
The synthesis is designed based on the disconnection of the C3–C1' bond.
-
Electrophile (Fragment A): 3-Bromo-5-methoxypyridine.
-
Rationale: Commercially available and stable. The C-Br bond at the 3-position is sufficiently reactive for oxidative addition, while the electron-donating methoxy group at C5 stabilizes the ring against nucleophilic attack but slightly deactivates the halide toward oxidative addition, necessitating a robust catalyst.
-
-
Nucleophile (Fragment B): 4-Methylphenylboronic acid.
-
Rationale: Boronic acids are stable, non-toxic, and easy to handle compared to organostannanes (Stille) or organozincs (Negishi).
-
Reaction Scheme
Materials & Reagents
| Component | Chemical Name | CAS No. | Equiv.[3] | Role |
| Substrate A | 3-Bromo-5-methoxypyridine | 50720-12-2 | 1.0 | Electrophile |
| Substrate B | 4-Methylphenylboronic acid | 5720-05-8 | 1.2 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 0.03 (3 mol%) | Catalyst |
| Base | Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.5 | Activator |
| Solvent A | 1,4-Dioxane (Anhydrous) | 123-91-1 | N/A | Main Solvent |
| Solvent B | Water (Degassed) | 7732-18-5 | N/A | Co-solvent |
Mechanistic Insight
The success of this reaction relies on the catalytic cycle depicted below. The critical deviation from standard aryl-aryl coupling is the competitive coordination of the pyridine nitrogen.
Key Mechanistic Features:
-
Ligand Effect: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand creates a large bite angle, destabilizing the square-planar complex enough to facilitate reductive elimination while preventing the formation of stable, inactive bis-pyridine-Pd complexes.
-
Base Role: The hydroxide/carbonate anions coordinate to the Boron atom, forming a boronate "ate" complex (quaternary boron), which is the active species for transmetallation.
Figure 1: Catalytic cycle highlighting the oxidative addition and potential off-cycle catalyst resting states caused by pyridine coordination.
Experimental Protocol
Preparation (Inert Atmosphere)
-
Glassware: Oven-dry a 50 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Cool under a stream of nitrogen or argon.
-
Solvent Degassing: Sparge 1,4-dioxane and distilled water separately with nitrogen for 15 minutes prior to use. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
Reaction Setup
-
Charge the reaction vessel with 3-Bromo-5-methoxypyridine (188 mg, 1.0 mmol).
-
Add 4-Methylphenylboronic acid (163 mg, 1.2 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Add K₂CO₃ (345 mg, 2.5 mmol).
-
Seal the vessel with a septum.
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Via syringe, inject 1,4-Dioxane (8 mL) and Water (2 mL).
-
Ratio: 4:1 Organic:Aqueous is optimal to dissolve the inorganic base while maintaining organic solubility of the substrates.
-
Execution
-
Place the vessel in a pre-heated oil block at 90°C .
-
Stir vigorously (800 rpm). Vigorous stirring is crucial for biphasic mixtures.
-
Monitor reaction progress by TLC or LC-MS at 2 hours.
-
TLC Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The product will likely fluoresce blue/purple.
-
-
Reaction is typically complete within 4–6 hours.
Workup & Purification[5]
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Separate phases.[4] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
-
Combine organic layers and wash with Brine (saturated NaCl, 30 mL).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotavap).
-
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 0% -> 30% EtOAc in Hexanes.
-
Target: The product usually elutes around 15-20% EtOAc.
-
Analytical Data (Expected)
-
Physical State: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine protons: Three distinct signals in the aromatic region (approx. δ 8.2–8.5 ppm).
-
Phenyl protons: Two doublets (AA'BB' system) around δ 7.2–7.5 ppm.
-
Methoxy group: Singlet at δ 3.9 ppm (3H).
-
Methyl group: Singlet at δ 2.4 ppm (3H).
-
Operational Workflow
Figure 2: Operational workflow for the synthesis of this compound.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation (O₂) | Ensure rigorous degassing of solvents and inert atmosphere. |
| Starting Material Remains | Catalyst Poisoning (Pyridine N) | Switch to XPhos Pd G2 or increase catalyst loading to 5 mol%. |
| Homocoupling (Bi-tolyl) | Excess O₂ or slow transmetallation | Reduce O₂ exposure; ensure base concentration is sufficient. |
| Protodeboronation | Hydrolysis of Boronic Acid | Reduce water ratio (e.g., 9:1 Dioxane:Water) or switch to CsF in anhydrous conditions. |
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1981). Synthesis of biaryls via palladium-catalyzed cross-coupling reaction of arylboronic acids with aryl halides.[5] Synthetic Communications, 11(7), 513-519. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky ligands like dppf/P(tBu)3). Link
-
BenchChem. (2025).[6] Comparative Analysis of Palladium Catalysts for Suzuki Coupling with Nitrogen Heterocycles. (General reference for Pd(dppf)Cl2 efficiency in heterocycles). Link
Sources
Application Notes and Protocols for 3-Methoxy-5-(4-methylphenyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This guide focuses on a specific, yet underexplored derivative, 3-Methoxy-5-(4-methylphenyl)pyridine , presenting a comprehensive framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. We provide detailed, field-proven protocols for its synthesis via Suzuki-Miyaura cross-coupling, a strategic in-vitro screening cascade targeting kinases and cancer cell proliferation, and foundational assays for early ADME profiling. This document is intended to serve as a practical guide for researchers aiming to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Rationale for Investigating this compound
The 3,5-disubstituted pyridine motif is a versatile scaffold found in a multitude of biologically active compounds. Its structural rigidity and capacity for diverse substitutions allow for the precise positioning of functional groups to interact with biological targets. Recent studies have highlighted the potential of such scaffolds in developing potent inhibitors for various therapeutic targets, including protein kinases and antitubercular agents.[1][2]
The subject of this guide, This compound , combines several key features that make it an attractive candidate for drug discovery:
-
The Pyridine Core: Provides a polar, hydrogen-bond accepting nitrogen atom, crucial for interactions with many biological targets.
-
The 3-Methoxy Group: This common substituent in medicinal chemistry can influence conformation, improve metabolic stability, and form key hydrogen bonds with target proteins.
-
The 5-(4-methylphenyl) Group: The bi-aryl nature of the molecule provides a larger surface area for potential hydrophobic and pi-stacking interactions within a target's binding site. The methyl group on the phenyl ring can further enhance binding affinity and selectivity.
Given the established anticancer and kinase inhibitory activities of structurally similar molecules, we hypothesize that This compound may exhibit potent antiproliferative effects, potentially through the inhibition of one or more protein kinases.[3][4] This guide provides the necessary protocols to synthesize and validate this hypothesis.
Synthesis and Characterization
A robust and efficient synthesis is the first step in exploring the potential of a new chemical entity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating bi-aryl systems.[5] We propose the following protocol for the synthesis of this compound.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Materials:
-
3-Bromo-5-methoxypyridine
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a 3:1:1 mixture of Toluene:Ethanol:Water (volume appropriate for the scale of the reaction, e.g., 10 mL for a 1 mmol scale).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
In-Vitro Biological Evaluation: A Strategic Screening Cascade
Based on the analysis of structurally related compounds, we propose a screening cascade to evaluate the potential of this compound as an anticancer agent, with a focus on kinase inhibition.
Caption: Proposed in-vitro screening cascade for this compound.
Primary Screening Protocols
Objective: To identify potential kinase targets of this compound by screening against a broad panel of protein kinases.
Method: A widely used method is the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates inhibition of the kinase.[6][7]
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation:
-
In a 384-well plate, add 1 µL of the test compound at a final concentration of 10 µM. Include a positive control inhibitor for each kinase and a DMSO vehicle control.
-
Add 2 µL of the specific kinase enzyme solution in kinase buffer.
-
Incubate at room temperature for 15 minutes.
-
-
Kinase Reaction:
-
Add 2 µL of the substrate/ATP mix to initiate the reaction. The concentration of ATP should be at or near the Km for each specific kinase.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO control.
Data Interpretation:
| Parameter | Description |
| Percent Inhibition | (1 - (Signal_compound / Signal_DMSO)) * 100 |
| Hit Criteria | A compound showing >50% inhibition at 10 µM is typically considered a "hit" and warrants further investigation. |
Objective: To assess the cytotoxic or cytostatic effects of this compound on various cancer cell lines.
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Secondary and Confirmatory Assays
If the primary screens yield positive results, the following assays should be performed:
-
IC₅₀ Determination for Active Kinases: For any kinases where significant inhibition was observed, perform a dose-response experiment to determine the precise IC₅₀ value.
-
Dose-Response Cytotoxicity: For cell lines that showed sensitivity, a more detailed dose-response curve should be generated to accurately determine the IC₅₀.
-
Mechanism of Action Studies:
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a particular phase (e.g., G2/M), which is characteristic of tubulin polymerization inhibitors.
-
Apoptosis Assays: Use methods like Annexin V/Propidium Iodide staining to determine if the compound induces programmed cell death.
-
Early ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its potential as a drug candidate.[8]
In-Silico ADME Prediction
Various online tools and software can predict key physicochemical properties and ADME parameters. This provides a preliminary assessment of the compound's drug-likeness.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | ~199.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of 5). |
| LogP | ~3.0-3.5 | Indicates good lipophilicity for membrane permeability. |
| Polar Surface Area (PSA) | ~22 Ų | Suggests good cell permeability. |
| Hydrogen Bond Donors | 0 | Favorable for oral absorption. |
| Hydrogen Bond Acceptors | 2 (N and O) | Contributes to binding interactions and solubility. |
Note: These are estimated values and should be experimentally verified.
In-Vitro ADME Assays
4.2.1. Protocol: Kinetic Aqueous Solubility
Objective: To determine the solubility of the compound in an aqueous buffer, which is critical for absorption.
Method: A common method is nephelometry, which measures the turbidity of a solution as the compound precipitates.
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Add small aliquots of the stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate.
-
Shake the plate and measure the turbidity over time using a nephelometer.
-
The concentration at which precipitation occurs is the kinetic solubility.
4.2.2. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of the compound across an artificial membrane, mimicking the intestinal barrier.
Procedure:
-
A donor plate is filled with a solution of the compound in a buffer at a specific pH.
-
An acceptor plate, containing a lipid-infused artificial membrane, is placed on top of the donor plate.
-
The "sandwich" is incubated, allowing the compound to diffuse from the donor to the acceptor plate.
-
The concentration of the compound in both plates is measured (e.g., by LC-MS/MS).
-
The permeability coefficient (Pe) is calculated.
Conclusion and Future Directions
This guide provides a comprehensive starting point for the medicinal chemistry exploration of This compound . The proposed synthetic route is robust and amenable to the generation of analogs for structure-activity relationship (SAR) studies. The outlined screening cascade offers a logical and efficient path to identify its biological targets and assess its therapeutic potential, particularly in the context of oncology.
Positive results from these initial studies would warrant further investigation, including:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME properties.
-
In-Vivo Efficacy Studies: Testing promising compounds in animal models of cancer.
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanism of action.
By following the protocols and strategies detailed in this guide, researchers can systematically evaluate This compound and contribute to the ongoing quest for novel and effective therapeutic agents.
References
Sources
- 1. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine Analogues for SAR Profiling
Strategic Overview
The 3,5-disubstituted pyridine motif is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for 1,3-disubstituted benzenes in kinase inhibitors (e.g., p38 MAP kinase), nicotinic acetylcholine receptor (nAChR) ligands, and allosteric modulators of GPCRs.
This Application Note provides a high-fidelity, modular protocol for synthesizing 3-Methoxy-5-(4-methylphenyl)pyridine . Unlike linear syntheses, this protocol is designed for Structure-Activity Relationship (SAR) studies. It utilizes a divergent strategy centered on the Suzuki-Miyaura cross-coupling of 3-bromo-5-methoxypyridine, allowing researchers to rapidly generate libraries by varying the aryl boronic acid partner.
Key Technical Advantages[1]
-
Modularity: The core protocol accepts diverse boronic acids (Ar-B(OH)₂) to scan the C5-position.
-
Robustness: Optimized catalytic conditions (
/ Dioxane) minimize protodeboronation, a common failure mode in pyridine chemistry. -
Scalability: The workflow is validated for milligram-to-gram scale transitions.
Retrosynthetic Logic & Workflow
To maximize SAR throughput, we disconnect the biaryl bond at C5. This identifies 3-bromo-5-methoxypyridine as the critical "SAR Engine."
Figure 1: Retrosynthetic analysis highlighting the convergent assembly suitable for library generation.
Master Protocol: Suzuki-Miyaura Coupling
Target: this compound
Reaction Type:
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Critical Note |
| 3-Bromo-5-methoxypyridine | 1.0 | Electrophile | Commercially available or synthesized from 3,5-dibromopyridine. |
| 4-Methylphenylboronic acid | 1.2 - 1.5 | Nucleophile | Excess ensures complete consumption of the bromide. |
| 0.05 (5 mol%) | Catalyst | Bidentate ligand (dppf) prevents catalyst poisoning by pyridine nitrogen. | |
| 2.0 - 3.0 | Base | Cesium often provides higher yields for electron-deficient heterocycles. | |
| 1,4-Dioxane / Water (4:1) | Solvent | Solvent | Degassing is mandatory to prevent homocoupling. |
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
-
In a dry reaction vial equipped with a magnetic stir bar, add:
-
1.0 mmol of 3-Bromo-5-methoxypyridine .
-
1.2 mmol of 4-Methylphenylboronic acid .
-
3.0 mmol of
(powdered).
-
-
Add 5 mL of 1,4-Dioxane and 1.25 mL of distilled water .
-
Degassing (Critical): Sparge the mixture with Nitrogen (
) or Argon for 10–15 minutes. Oxygen inhibits the catalytic cycle and promotes phenol formation. -
Add 0.05 mmol of
quickly under a stream of inert gas. -
Seal the vial with a crimp cap or septum.
Step 2: Catalysis
-
Heat the reaction block to 90°C .
-
Stir vigorously for 4–12 hours .
-
Self-Validating Checkpoint: The reaction mixture usually turns from orange/red to dark black (Pd precipitation) upon completion. If it remains bright orange after 4 hours, oxygen may have leaked in.
-
Step 3: Monitoring & Workup
-
TLC Check: Elute with Hexane:Ethyl Acetate (3:1). The product will be more polar (lower
) than the bromide but less polar than the boronic acid.-
Visualization: UV (254 nm) and Dragendorff’s reagent (stains pyridine orange).
-
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
-
Dry organic layer over
, filter, and concentrate in vacuo.
Step 4: Purification
-
Flash Chromatography: Silica gel (40g cartridge for 1 mmol scale).
-
Gradient: 0%
40% Ethyl Acetate in Hexanes.
-
-
Yield Expectation: 75–90% (off-white solid).
SAR Library Expansion (Divergent Synthesis)
To generate meaningful SAR data, you must vary specific vectors of the molecule.
Workflow Diagram for Library Generation
Figure 2: Parallel synthesis workflow for generating a focused SAR library.
Protocol Modification for Library Synthesis
When running 10+ analogues simultaneously:
-
Solvent: Switch to DME/Water (3:1) . DME (Dimethoxyethane) has a higher boiling point and better solubility for diverse boronic acids.
-
Purification: Skip flash chromatography. Use preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid) for rapid isolation of milligram quantities.
Analytical Quality Control
Ensure the identity and purity of your analogues using these parameters.
HPLC Method (Purity Check)[5][6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: Water + 0.1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (pyridine specific).
-
Acceptance Criteria: Purity > 95% by peak area integration.
NMR Characterization (Expected Signals)
For This compound :
-
Pyridine Protons (3H): Look for three distinct singlets (or doublets with small coupling
) in the aromatic region ( 8.2 – 8.5 ppm) due to the meta-substitution pattern. -
Methoxy Group (3H): Strong singlet at
ppm. -
Tolyl Group (4H + 3H): AA'BB' quartet at
7.2–7.5 ppm; Methyl singlet at 2.4 ppm.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Deactivation | Ensure thorough degassing. Switch catalyst to |
| Protodeboronation | Unstable Boronic Acid | This is common with 2-heteroaryl boronic acids. Switch to Boronic Esters (Pinacol) or Trifluoroborates ( |
| Homocoupling (Ar-Ar) | Oxygen Presence | Re-degas solvents. Verify inert atmosphere. Reduce oxidant presence. |
| Pd Removal | Metal Scavenging | Pyridines bind Pd tightly. Treat crude product with SiliaMetS® Thiol or activated charcoal before chromatography. |
References
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Retrieved from [Link][2][5]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry (RSC). Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines. National Institutes of Health (NIH). Retrieved from [Link]
Sources
scale-up synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine
Application Note: Process Development & Scale-Up Guide for 3-Methoxy-5-(4-methylphenyl)pyridine
Executive Summary
This application note details a robust, two-step synthetic route for the kilogram-scale production of This compound , a structural motif common in MAP kinase inhibitors and nicotinic acetylcholine receptor ligands.
While bench-scale methods often rely on diverse reagents, this protocol prioritizes process safety, cost-efficiency, and purification without chromatography . The strategy employs a nucleophilic aromatic substitution (SNAr) followed by a palladium-catalyzed Suzuki-Miyaura coupling. Special emphasis is placed on controlling the exotherm in Step 1 and efficient Palladium (Pd) scavenging in Step 2 to meet pharmaceutical API specifications (<10 ppm Pd).
Retrosynthetic Analysis & Strategy
The target molecule is a 3,5-disubstituted pyridine.[1][2][3] Direct functionalization of the pyridine core at the 3 and 5 positions is challenging due to the ring's electron-deficient nature.
-
Disconnection: The biaryl bond at C5 is the most logical disconnection, leading to a Suzuki coupling.
-
Precursors: 3-Bromo-5-methoxypyridine and 4-Methylphenylboronic acid.
-
Starting Material: 3,5-Dibromopyridine (commercially available, low cost).
Why this Route?
-
Regiocontrol: 3,5-Dibromopyridine is symmetrical. The first substitution (SNAr) breaks symmetry. While over-reaction to the dimethoxy species is a risk, it is kinetically controllable.
-
Scalability: Avoids cryogenic lithiation chemistry often used to functionalize pyridines.
-
Safety: Uses thermally stable intermediates.
Figure 1: Retrosynthetic strategy isolating the key Suzuki disconnection.
Step 1: Synthesis of 3-Bromo-5-methoxypyridine
Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Critical Quality Attribute (CQA): Control of bis-methoxy impurity (<5%).
Mechanism & Rationale
3,5-Dibromopyridine undergoes SNAr with methoxide. Although the pyridine ring is deactivated, the inductive effect of the bromine atoms activates the ring sufficiently for substitution at elevated temperatures.
-
Solvent Choice:DMF is preferred over Methanol for scale-up. While MeOH is the nucleophile source, the reaction requires temperatures >80°C for efficient kinetics, which exceeds MeOH's boiling point (65°C). A DMF/MeOH mixture allows higher internal temperatures.
-
Base: Solid Sodium Methoxide (NaOMe) is preferred over NaH to eliminate hydrogen gas evolution hazards.
Detailed Protocol (1.0 kg Scale)
-
Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.
-
Charging:
-
Charge DMF (5.0 L) and 3,5-Dibromopyridine (1.0 kg, 4.22 mol) . Stir to dissolve.
-
Cooling: Cool the mixture to 15°C.
-
-
Reagent Addition:
-
Slowly add Sodium Methoxide (solid, 95%, 240 g, 4.43 mol, 1.05 equiv) via a solids addition funnel over 45 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature <25°C during addition.
-
-
Reaction:
-
Heat the mixture to 85°C over 1 hour.
-
Hold at 85°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: <2% Starting Material. If Bis-methoxy impurity >3%, stop immediately.
-
-
Workup:
-
Cool to 20°C.
-
Quench by slow addition of Water (10 L) . The product may precipitate as a solid or oil.
-
Extract with MTBE (Methyl tert-butyl ether) (3 x 4 L).
-
Wash combined organics with Brine (2 x 2 L).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification:
-
Recrystallize the crude solid from Heptane/Ethanol (9:1) .
-
Yield Target: 65–75% (approx. 550 g).
-
Appearance: White to off-white crystalline solid.
-
Step 2: Suzuki-Miyaura Coupling
Reaction Type: Palladium-Catalyzed Cross-Coupling Critical Quality Attribute (CQA): Residual Palladium (<10 ppm).
Mechanism & Rationale
The oxidative addition of Pd(0) into the C-Br bond of the pyridine is facilitated by the electron-deficient nature of the heterocycle.
-
Catalyst:Pd(dppf)Cl2·DCM is selected for its stability and resistance to dehalogenation side reactions compared to Pd(PPh3)4.
-
Solvent System:Toluene/Water (3:1) offers excellent phase separation for workup and solubilizes both the organic reactants and the inorganic base.
Detailed Protocol (500 g Scale)
-
Setup: Equip a 10 L reactor with mechanical stirring, reflux condenser, and efficient nitrogen sparging .
-
Charging (Inert Atmosphere):
-
Charge Toluene (2.5 L) and Water (0.8 L) .
-
Sparge with Nitrogen for 30 minutes (Critical for catalyst life).
-
Add 3-Bromo-5-methoxypyridine (500 g, 2.66 mol) .
-
Add 4-Methylphenylboronic acid (398 g, 2.92 mol, 1.1 equiv) .
-
Add Potassium Carbonate (K2CO3) (735 g, 5.32 mol, 2.0 equiv) .
-
-
Catalyst Addition:
-
Add Pd(dppf)Cl2·DCM (10.8 g, 0.5 mol%) .
-
-
Reaction:
-
Heat to Reflux (approx. 90-95°C) . Agitate vigorously (biphasic mixture).
-
Monitor by HPLC after 2 hours. Reaction is typically complete in 3–5 hours.
-
-
Workup & Scavenging (The "Self-Validating" Purification):
-
Cool to 40°C. Separate phases.
-
Wash Organic phase with Water (1 L) and Brine (1 L).
-
Scavenging Step: To the organic phase (Toluene), add SiliaMetS® Thiol (or equivalent thiol-functionalized silica) (50 g, 10 wt% loading relative to substrate) and stir at 50°C for 2 hours.
-
Why? This specific scavenger binds Pd(II) and Pd(0) efficiently, preventing metal contamination in the final crystallization.
-
Filter through a pad of Celite to remove the scavenger.
-
-
Isolation:
Figure 2: Suzuki coupling workflow including critical metal scavenging step.
Analytical Specifications
Data summarized for Quality Control (QC) release.
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Assay | HPLC (254 nm) | > 99.0% (Area %) |
| Impurity A | HPLC (Bis-methoxy) | < 0.15% |
| Impurity B | HPLC (Homocoupling) | < 0.15% |
| Residual Pd | ICP-MS | < 10 ppm |
| Residual Solvents | GC-HS | Toluene < 890 ppm |
| Water Content | Karl Fischer | < 0.5% w/w |
Troubleshooting Guide
-
Issue: Low Conversion in Step 1.
-
Cause: Water in DMF or old NaOMe.
-
Fix: Ensure DMF is anhydrous (<0.05% H2O). Use fresh NaOMe. Increase temp to 95°C cautiously.
-
-
Issue: High Bis-methoxy Impurity in Step 1.
-
Cause: Temperature spike during addition or excess NaOMe.
-
Fix: Strictly control temp <25°C during addition. Reduce NaOMe to 1.02 equiv.
-
-
Issue: Black particles in Step 2 product.
-
Cause: Palladium precipitation ("Pd Black").
-
Fix: Ensure Nitrogen sparging is thorough. Increase Thiol-Silica loading or duration. Recrystallize again from EtOH/Heptane.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing general Suzuki-Miyaura protocols on heterocycles).
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
ChemicalBook. (n.d.). Synthesis of 3-Bromo-5-methoxypyridine. (General SNAr conditions for 3,5-dibromopyridine).
-
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 14(3), 588–593.
Sources
- 1. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 2. CA2002757A1 - Process for the preparation of 3,5-dimethyl-4-methoxy-pyridine derivatives and novel intermediate for said preparation - Google Patents [patents.google.com]
- 3. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production Method of 2-(4'-Methylphenyl)-pyridine - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic HPLC Method Development for 3-Methoxy-5-(4-methylphenyl)pyridine
Here is a comprehensive Application Note and Protocol guide for the HPLC method development of 3-Methoxy-5-(4-methylphenyl)pyridine.
Introduction & Molecule Profiling[1][2]
Developing robust analytical methods for substituted pyridines requires a nuanced understanding of two competing physicochemical properties: basicity and hydrophobicity .[1]
The target molecule, This compound , presents a specific set of challenges:
-
The Pyridine Core (Basicity): The nitrogen atom possesses a lone pair of electrons, making the molecule a weak base (
). In standard acidic mobile phases (pH 3-4), the molecule becomes protonated ( ). -
The Biaryl System (Hydrophobicity): The addition of a p-tolyl group at position 5 significantly increases lipophilicity (
), requiring high organic strength for elution. -
Silanol Interaction: The protonated nitrogen interacts strongly with residual silanols on silica-based columns, leading to the "pyridine tailing" phenomenon—a critical failure mode in quantitative analysis.[1]
Physicochemical Data (Predicted)
| Parameter | Value | Implication for Method Development |
| Molecular Weight | 199.25 g/mol | Suitable for UV and MS detection.[2][1] |
| Predicted | ~4.8 | pH control is critical.[2][1] At pH 7.0, it is >99% neutral.[1] |
| Predicted | ~3.2 | Moderately lipophilic; requires C18 or C8 stationary phase.[2][1] |
| UV | ~260–285 nm | Biaryl conjugation provides strong UV absorbance.[2][1] |
Method Development Strategy
To mitigate peak tailing and ensure robustness, we utilize a pH-Switching Strategy .[1] We will evaluate two distinct modes: High pH (Neutral State) and Low pH (Ionized State) .[1]
-
Strategy A (Recommended): High pH (pH 10). By operating at a pH
, the pyridine nitrogen remains deprotonated (neutral). This eliminates ion-exchange interactions with silanols, resulting in sharper peaks and higher loading capacity.[1] Requirement: Hybrid-silica columns (e.g., BEH) resistant to alkaline hydrolysis. -
Strategy B (Alternative): Low pH (pH 2). By operating at pH
, the molecule is fully protonated. We must use "end-capped" or "sterically protected" columns to shield the charged analyte from the silica surface.[1]
Decision Matrix Visualization
The following diagram illustrates the logical flow for selecting the optimal stationary and mobile phases.
Figure 1: Strategic decision tree for pyridine derivative method development based on ionization state.
Experimental Protocols
Protocol A: Reagent Preparation
Scientific Integrity Note: Inconsistent buffer preparation is the leading cause of retention time drift.[1] Always measure pH before adding organic modifiers.[1]
-
10mM Ammonium Bicarbonate (High pH Buffer, pH 10.0):
-
0.1% Formic Acid (Low pH Additive):
Protocol B: Screening Gradient (Scouting)
Run this protocol first to determine the optimal elution window.[1]
Equipment: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent). Detection: DAD/PDA scanning 210–400 nm (Extract 254 nm and 280 nm).[1]
| Parameter | Condition Set 1 (High pH) | Condition Set 2 (Low pH) |
| Column | Waters XBridge BEH C18, 2.5 µm, 3.0 x 100 mm | Agilent Zorbax SB-C18, 3.5 µm, 3.0 x 100 mm |
| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10) | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (100%) | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Column Temp | 40°C | 40°C |
| Injection Vol | 2.0 µL | 2.0 µL |
Gradient Table (Generic Scout):
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 5 |
Evaluation Criteria:
-
Tailing Factor (
): Accept if .[1] -
Resolution (
): If impurities are present, ensure . -
Expectation: The High pH method usually yields a
closer to 1.0 for this molecule due to the suppression of nitrogen protonation.
Method Optimization & Final Parameters
Assuming the High pH strategy yields superior peak shape (as predicted for methoxy-phenyl-pyridines), the following optimized method is recommended for routine analysis (Assay/Purity).
Optimized Chromatographic Conditions
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Part No: 186006034)
-
Mobile Phase A: 10mM Ammonium Bicarbonate, pH 10.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min[2]
-
Temperature: 45°C (Higher temperature reduces viscosity and improves mass transfer)
-
Detection: UV @ 265 nm (Primary), 220 nm (Impurity check)
Optimized Gradient:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 30 | Start (Isocratic hold for polarity check) |
| 1.0 | 30 | End hold |
| 7.0 | 85 | Linear Gradient |
| 8.0 | 95 | Wash |
| 10.0 | 95 | End Wash |
| 10.1 | 30 | Re-equilibration |
| 13.0 | 30 | Ready for next injection |
Method Validation Framework (ICH Q2)
To ensure the method is "fit for purpose," perform the following validation steps in accordance with ICH Q2(R2) guidelines.
Validation Workflow Diagram
Figure 2: Sequential validation workflow compliant with ICH Q2(R2).
Key Validation Parameters
-
Specificity: Inject the solvent blank and synthetic precursors (e.g., 3-bromo-5-methoxypyridine). Ensure no peaks interfere with the main analyte retention time (approx. 5-6 min in optimized method).
-
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance:
.[1]
-
-
Precision (System Suitability):
-
LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction; pH too low.[2][1] | Verify pH of buffer is > 9.[2][1]5. Ensure column is "Hybrid" (BEH/Gemini) type.[1] |
| Retention Time Drift | Temperature fluctuation or organic evaporation.[2][1] | Use column oven. Cap solvent bottles tightly (Ammonia is volatile).[1] |
| Split Peaks | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (30% ACN / 70% Water).[2][1] |
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][3][4][5][6] (2023).[1][5][7] Provides the global regulatory standard for validating analytical methods.[1][4]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed.).[1] Wiley-Interscience.[2][1] (Classic text on the theory of separation for basic compounds).
-
Waters Corporation. XBridge BEH Column Care and Use Manual.[1] (Detailed information on high-pH stability of hybrid particles).
-
McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A, 2010.[1] (Authoritative source on silanol interactions).
Sources
- 1. 3-(4-Methoxyphenyl)pyridine | C12H11NO | CID 4133192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]
- 3. database.ich.org [database.ich.org]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. qbdgroup.com [qbdgroup.com]
- 7. researchgate.net [researchgate.net]
Application Note: Development of 3-Methoxy-5-(4-methylphenyl)pyridine as a Novel Agrochemical Scaffold
Executive Summary & Chemical Profile[1][2]
3-Methoxy-5-(4-methylphenyl)pyridine (referred to herein as Lead Compound A ) represents a "privileged scaffold" in modern agrochemical discovery. Pyridine-based biaryls are structural cornerstones in commercial fungicides (e.g., Fluazinam analogs) and herbicides (e.g., Diflufenican mimics).
This guide details the technical workflow for utilizing Lead Compound A in early-stage discovery. It focuses on Suzuki-Miyaura synthesis scale-up , fungicidal bioassay protocols , and crop safety profiling . The 3,5-disubstitution pattern is critical; it allows the pyridine nitrogen to remain accessible for hydrogen bonding or metal coordination within target enzymes (e.g., succinate dehydrogenase or acetolactate synthase), while the lipophilic p-tolyl tail facilitates cuticular penetration.
Chemical Properties Table
| Property | Value / Description | Significance |
| IUPAC Name | This compound | Core active structure |
| Molecular Formula | Low MW (<300) favors systemicity | |
| Molecular Weight | 199.25 g/mol | Ideal for fragment-based design |
| LogP (Predicted) | 3.2 – 3.5 | Optimal for foliar uptake (Lipophilic) |
| H-Bond Acceptors | 2 (Pyridine N, Methoxy O) | Target protein binding sites |
| Solubility | Low in water; High in Acetone/DMSO | Requires EC/SC formulation for field use |
Synthesis Protocol: Scalable Suzuki-Miyaura Coupling
The most robust route to generating 3,5-disubstituted pyridines is the palladium-catalyzed cross-coupling of aryl boronic acids with halopyridines. The following protocol is optimized for high yield (>85%) and minimal homocoupling byproducts.
Reaction Scheme Logic
We utilize 3-Bromo-5-methoxypyridine as the electrophile and 4-Tolylboronic acid as the nucleophile. The methoxy group at position 3 activates the ring slightly but, more importantly, directs the catalyst away from position 2/6, preventing regioselectivity issues common in other heterocycles.
Step-by-Step Protocol
Reagents:
-
3-Bromo-5-methoxypyridine (1.0 eq)
-
4-Methylphenylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) – Chosen for stability over in air. -
Base:
(2.0 eq) – Cesium promotes faster transmetallation than Potassium.
Procedure:
-
Inerting: Charge a 250 mL three-neck round-bottom flask with the aryl halide (10 mmol, 1.88 g), boronic acid (12 mmol, 1.63 g), and base. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).
-
Catalysis: Add the Pd catalyst under a positive stream of
. -
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product usually fluoresces under UV (254 nm).
-
Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute filtrate with EtOAc (100 mL) and wash with Brine (2 x 50 mL).
-
Purification: Dry organic layer over
, concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexane). -
Validation: Product should be a white to off-white solid. Confirm via
-NMR (distinct singlet for methoxy at ~3.9 ppm and methyl at ~2.4 ppm).
Biological Application: Fungicidal Screening Workflow
Biaryl pyridines often exhibit activity against respiratory chain complexes in phytopathogenic fungi (e.g., Botrytis cinerea or Fusarium spp.). This protocol uses a Poisoned Food Technique for primary screening.
Experimental Logic
We measure the Mycelial Growth Inhibition (MGI) . The compound is incorporated into the agar medium. If the compound inhibits mitochondrial respiration or tubulin polymerization, the fungal colony diameter will be significantly reduced compared to the solvent control.
Protocol: In Vitro Mycelial Inhibition[5]
-
Stock Preparation: Dissolve Lead Compound A in DMSO to create a 10,000 ppm stock solution.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.
-
Amending: Add the compound stock to the liquid agar to achieve final concentrations of 10, 50, and 100 ppm. (Control: DMSO only).
-
Plating: Pour 20 mL of amended agar into sterile Petri dishes. Allow to solidify.
-
Inoculation: Place a 5 mm mycelial plug (taken from the margin of an actively growing 7-day-old culture) into the center of the plate.
-
Incubation: Incubate at 25°C in the dark for 5–7 days.
-
Data Collection: Measure colony diameter (cross-section). Calculate % Inhibition:
(Where C = Control diameter, T = Treatment diameter)
Visualization: Screening Workflow
Caption: Logical progression from chemical synthesis through biological validation gates.
Crop Safety & Formulation (The "Use" Phase)
High biological activity is useless if the compound kills the crop (phytotoxicity). The lipophilicity of Lead Compound A (LogP ~3.4) suggests it will penetrate leaf cuticles easily, which increases the risk of "burning" the crop.
Protocol: Leaf Disc Phytotoxicity Assay
-
Subjects: Use leaves from 2-week-old Wheat (Triticum aestivum) and Soybean (Glycine max).
-
Treatment: Prepare 500 ppm solution of Lead Compound A in Acetone:Water (1:1) with 0.1% Tween 20 surfactant.
-
Application: Punch 10 mm leaf discs. Float them on water in a 24-well plate. Apply 10 µL of treatment solution to the adaxial (top) surface of each disc.
-
Observation: Incubate under grow lights (16h photoperiod) for 72 hours.
-
Scoring:
-
0 = Healthy Green
-
1 = Slight Chlorosis (Yellowing)
-
2 = Necrosis (Brown spots)
-
3 = Total Tissue Death
-
Acceptance Criteria: Score must be < 1 for crop safety.
-
Formulation Strategy
Due to the methoxy and methyl groups, the molecule is relatively stable but poorly water-soluble.
-
Recommended Formulation: Emulsifiable Concentrate (EC) .
-
Solvent System: Aromatic 150 or N-Methyl-2-pyrrolidone (NMP).
-
Emulsifiers: Calcium dodecylbenzenesulfonate (anionic) + Tristyrylphenol ethoxylates (non-ionic). This blend ensures spontaneous emulsion upon dilution in the spray tank.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Lamberth, C. (2013). Pyridine chemistry in crop protection. Bioorganic & Medicinal Chemistry, 21(5), 1449-1460. Note: Defines pyridine as a privileged scaffold in fungicides.[4]
- Gisi, U., & Sierotzki, H. (2008). Fungicide modes of action and resistance management. Fungicide Resistance Reviews.
-
BenchChem. (2025).[4] Application Notes for 3,5-Dichloropyridine in Agrochemical Synthesis. BenchChem Technical Library. Link
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22, 190.[2] Link
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Methoxy-5-(4-methylphenyl)pyridine as a Fluorescent Probe
This Application Note provides a comprehensive technical guide for the characterization and utilization of 3-Methoxy-5-(4-methylphenyl)pyridine (MMPP) as a fluorescent probe.
Given the specific structural features of this molecule—a pyridine core substituted at the meta positions (
Introduction & Mechanism of Action
This compound (MMPP) represents a class of biaryl-pyridine fluorophores where the pyridine nitrogen acts as a tunable "switch" for fluorescence.
Mechanistic Basis
The fluorescence of MMPP arises from an Internal Charge Transfer (ICT) state.
-
Electron Donor: The Methoxy (-OMe) group at position 3 and the p-Tolyl group at position 5 provide electron density.
-
Electron Acceptor: The Pyridine ring (specifically the nitrogen atom) acts as the electron-deficient core.
Sensing Modalities:
-
pH Sensing: Protonation of the pyridine nitrogen (
) significantly increases the electron-withdrawing capability of the ring, altering the ICT energy gap. This typically results in a bathochromic (red) shift in absorption/emission or a "Turn-On" fluorescence response. -
Solvatochromism: The dipole moment of the excited state differs from the ground state. In polar solvents, the excited state is stabilized, leading to spectral shifts useful for mapping local polarity in biological membranes.
Materials & Preparation
Reagents
-
Target Compound: this compound (Purity >98%, HPLC grade).
-
Solvents: DMSO (anhydrous), Ethanol (spectroscopic grade), PBS (Phosphate Buffered Saline), Universal Buffer (Citrate-Phosphate-Borate) for pH titration.
-
Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄) or 2-Aminopyridine (for Quantum Yield comparison).
Stock Solution Protocol
-
Weighing: Accurately weigh 1.99 mg of MMPP (MW: 199.25 g/mol ).
-
Dissolution: Dissolve in 1.0 mL of anhydrous DMSO to create a 10 mM Stock Solution .
-
Storage: Aliquot into amber vials to prevent photodegradation. Store at -20°C. Stable for 3 months.
-
Working Solution: Dilute the stock 1:1000 in the experimental buffer/solvent to achieve a final concentration of 10 µM . Note: Maintain DMSO concentration < 1% in biological assays to avoid cytotoxicity.
Experimental Protocols
Protocol A: Spectral Characterization & Solvatochromism
Objective: Determine the excitation/emission maxima and sensitivity to solvent polarity.
-
Preparation: Prepare 10 µM solutions of MMPP in Toluene, DCM, Ethanol, DMSO, and PBS.
-
Absorption Scan: Scan absorbance from 250 nm to 450 nm. Identify the
(Expected range: 280–340 nm). -
Emission Scan: Excite at
. Scan emission from 350 nm to 600 nm. -
Data Analysis: Plot the Stokes shift (
) against the solvent orientation polarizability ( ) (Lippert-Mataga plot) to quantify the change in dipole moment.
Table 1: Expected Spectral Characteristics (Theoretical)
| Solvent | Polarity Index | Quantum Yield ( | ||
| Toluene | 2.4 | 305 | 380 | High |
| Ethanol | 5.2 | 310 | 410 | Medium |
| PBS (pH 7.4) | High | 315 | 430 | Low (Quenched) |
Protocol B: pH Titration ( Determination)
Objective: Calibrate the probe for pH sensing applications.
-
Buffer Setup: Prepare a series of Universal Buffers ranging from pH 2.0 to pH 8.0 (0.5 pH unit increments).
-
Incubation: Add MMPP (final 10 µM) to each buffer aliquot. Incubate for 5 minutes at 25°C.
-
Measurement: Record fluorescence emission spectra (
fixed at isosbestic point if available, or ). -
Calculation: Plot Fluorescence Intensity (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
Protocol C: Cellular Imaging (Intracellular pH Mapping)
Objective: Visualize acidic organelles (lysosomes) using MMPP.
-
Cell Culture: Seed HeLa or RAW264.7 cells on confocal dishes. Grow to 70% confluence.
-
Staining:
-
Wash cells 2x with PBS.
-
Incubate with 5 µM MMPP in serum-free media for 30 minutes at 37°C.
-
Optional: Co-stain with LysoTracker Red (50 nM) for colocalization validation.
-
-
Washing: Wash 3x with PBS to remove background probe.
-
Imaging:
-
Excitation: 405 nm laser (closest standard line).
-
Emission: Collect in the 420–480 nm channel (Blue/Cyan).
-
Gain: Adjust to avoid saturation in acidic vesicles.
-
Visualization of Signaling & Workflow
The following diagrams illustrate the mechanism of the probe and the experimental workflow.
Diagram 1: Experimental Workflow
Caption: Workflow for preparing, characterizing, and applying MMPP in bio-imaging.
Diagram 2: Sensing Mechanism (Protonation)
Caption: Protonation of the pyridine nitrogen modulates the Internal Charge Transfer (ICT) state.
Troubleshooting & Optimization
| Issue | Possible Cause | Corrective Action |
| Low Fluorescence Signal | Concentration too low or quenching in water. | Increase concentration to 20 µM or use a mixed solvent system (e.g., 50% EtOH) to verify solubility. |
| Precipitation | Low solubility in aqueous buffer. | Ensure DMSO stock is fully dissolved. Sonicate working solution. Add 0.1% Pluronic F-127 surfactant. |
| No Spectral Shift | pH range not covering | Pyridine |
| Photobleaching | High laser power. | Use antifade mounting media or reduce laser intensity/exposure time. |
References
-
Valeur, B., & Berberan-Santos, M. N. (2012). Molecular Fluorescence: Principles and Applications. Wiley-VCH. (Standard reference for ICT and solvatochromism mechanisms). Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Protocols for Quantum Yield and pH sensing). Link
-
Gunnlaugsson, T., et al. (2005). "Fluorescent sensors for ions and molecules." Coordination Chemistry Reviews, 249(13-14), 1363-1410. (Context for pyridine-based sensors). Link
-
PubChem Compound Summary. (2025). "this compound (CAS 1373233-04-5)."[1][2][3][4][5] National Center for Biotechnology Information. Link
Sources
methodology for radiolabeling 3-Methoxy-5-(4-methylphenyl)pyridine
Technical Application Note: Radiosynthesis of [ C]3-Methoxy-5-(4-methylphenyl)pyridine
Introduction & Strategic Rationale
This application note details the methodology for radiolabeling This compound , a biaryl ether scaffold structurally analogous to ligands targeting nicotinic acetylcholine receptors (nAChRs) and metabotropic glutamate receptors (mGluR).
Isotope Selection: Carbon-11 vs. Fluorine-18
For this specific molecule, Carbon-11 (
Attempting to label this with Fluorine-18 would require structural modification (e.g., replacing a methyl group with a fluoroalkyl group), creating a "bioisostere" that would require complete pharmacological re-validation.
Retrosynthetic Analysis & Precursor Design
To introduce the
Precursor Synthesis Pathway
The precursor is constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This robust pathway couples an aryl boronic acid with a heteroaryl halide.
Reaction Scheme:
-
Starting Materials: 3-Bromo-5-hydroxypyridine + 4-Methylphenylboronic acid.
-
Catalyst:
or . -
Base/Solvent:
in Dioxane/Water. -
Conditions:
, 4-12 hours.
This yields the free hydroxyl precursor, ready for radiolabeling.
Figure 1: Synthetic route to the desmethyl precursor required for radiolabeling.
Automated Radiosynthesis Protocol ( C-Methylation)
The core challenge in labeling hydroxypyridines is regioselectivity . Pyridinols exist in tautomeric equilibrium with pyridones. To favor O-methylation (desired) over N-methylation (undesired), we utilize [
Experimental Workflow
The process is performed on an automated synthesis module (e.g., GE TRACERlab FX C Pro or Synthera+).
Step 1: Production of [
C]Methyl Triflate[1]
-
Cyclotron Target:
reaction on gas (+1% ) produces .[2] -
Reduction:
is trapped and reduced to (methane) via Ni/H2 catalyst. -
Iodination:
is reacted with iodine vapor at to form . -
Triflation:
is passed through a heated Silver Triflate (AgOTf) column ( ) to convert it to .
Step 2: The Labeling Reaction (Loop Method)
The "Loop Method" is preferred over vessel labeling to maximize concentration and yield for short-lived isotopes.
-
Precursor Solution: 1.0 mg 3-Hydroxy-5-(4-methylphenyl)pyridine.
-
Solvent: 80
Anhydrous DMF. -
Base: 2.0 mg
(freshly dried). -
Process:
-
The precursor solution is loaded into the HPLC injection loop (stainless steel or PEEK).
- gas is swept through the loop, trapped directly in the precursor solution at room temperature.
-
Reaction: The mixture is allowed to react for 2 minutes at room temperature (or heated briefly to
if conversion is low).
-
Step 3: Purification & Formulation
-
Quench: Reaction is quenched with 1.5 mL HPLC mobile phase.
-
Semi-Prep HPLC:
-
Column: Phenomenex Luna C18(2),
, 5 . -
Mobile Phase: 45% Acetonitrile / 55% 0.1M Ammonium Formate (aq).
-
Flow Rate: 4-5 mL/min.
-
Detection: UV (254 nm) and Gamma (NaI).
-
-
SPE Formulation: The product fraction is diluted with water, passed through a C18 Sep-Pak cartridge, washed with water, and eluted with 1 mL Ethanol followed by 9 mL Saline.
Figure 2: Automated radiosynthesis workflow using the [11C]Methyl Triflate loop method.
Quality Control (QC) Specifications
The final dose must meet strict release criteria before use.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | |
| Chemical Purity | Analytical HPLC (UV 254nm) | No significant impurities; Precursor |
| Molar Activity (Specific Activity) | HPLC (UV mass vs Activity) | |
| Radionuclidic Identity | Half-life determination | |
| Residual Solvents | GC (Gas Chromatography) | DMF |
| pH | pH Strip/Meter |
Troubleshooting & Expert Insights
Regioselectivity Issues (N- vs O-methylation)
If HPLC shows a secondary radioactive peak (often eluting earlier), it is likely the N-methylated pyridone .
-
Solution: Switch solvent to DMSO . DMSO solvates the cation (
) better, leaving the phenoxide anion "naked" and more reactive toward the O-attack. Alternatively, reduce the reaction temperature.
Low Specific Activity
If molar activity is low (
-
Solution: Ensure all lines are purged with high-purity Helium (Grade 6.0). Replace the molecular sieves in the
trap.
Tritium Labeling (In Vitro Alternative)
For binding assays (
-
Protocol: React 0.5 mg precursor with 50 mCi
and in DMF for 1 hour. Purify via HPLC. This yields a long-lived tracer for autoradiography.
References
-
Pees, A., et al. (2023). "Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies." Molecules. Link
-
Gomez, L., et al. (2009). "Methods for the Incorporation of Carbon-11 To Generate Radiopharmaceuticals for PET Imaging." IntechOpen. Link
-
Deng, X., et al. (2019). "Radiosynthesis of [11C]Methyl Triflates and Their Application in PET Radiochemistry." Current Organic Chemistry. Link
-
Hostetler, E.D., et al. (2005).[3] "Synthesis of 11C-labeled aryl species via palladium-catalyzed cross-coupling." Journal of Nuclear Medicine. Link
Troubleshooting & Optimization
Technical Guide: Optimizing Suzuki Coupling for 3-Methoxy-5-(4-methylphenyl)pyridine
Introduction: The "Double-Edged" Challenge
Synthesizing 3-Methoxy-5-(4-methylphenyl)pyridine presents a specific "double-edged" challenge in palladium catalysis that often leads to stalled reactions or low yields.
-
Catalyst Poisoning: The pyridine nitrogen is a strong
-donor. In standard protocols, it coordinates to the Palladium (Pd) center, displacing the phosphine ligand and forming an inactive "off-cycle" complex. -
Electronic Deactivation: The methoxy group (-OMe) at the 5-position is electron-donating. This increases the electron density of the pyridine ring, making the C-Br bond stronger and significantly slowing down the Oxidative Addition step (the rate-determining step).
This guide moves beyond generic "Suzuki conditions" to provide a protocol specifically engineered to overcome these two competing failure modes.
Module 1: The Optimization Engine (Catalyst & Ligand)
To solve the poisoning/deactivation paradox, you cannot use standard catalysts like Pd(PPh
Recommended Catalyst System
Primary Recommendation: XPhos Pd G3 (or G4)
-
Why: XPhos is a bulky biaryl phosphine. The steric bulk of the isopropyl groups creates a "roof" over the Pd center, blocking the approach of the pyridine nitrogen (preventing poisoning). Simultaneously, it is highly electron-rich, accelerating the oxidative addition into the electron-rich 3-bromo-5-methoxypyridine.
-
Loading: Start at 1.0 - 2.0 mol%.
Secondary Recommendation (Cost-Effective): Pd(dppf)Cl
-
Why: The large bite angle of the dppf ligand facilitates reductive elimination, and the bidentate nature makes it harder for the pyridine to displace the ligand. However, it requires higher temperatures (80-100°C) than XPhos.
Data Comparison: Ligand Performance
Standardized conditions: 1.0 equiv Ar-Br, 1.2 equiv Ar-B(OH)
| Ligand / Catalyst | Yield (%) | Primary Failure Mode |
| Pd(PPh | < 20% | Catalyst Poisoning. Pyridine N displaces PPh |
| Pd(OAc) | < 15% | Pd Black Formation. Unstable active species. |
| Pd(dppf)Cl | 65-75% | Slow Kinetics. Good stability, but slow oxidative addition. |
| XPhos Pd G3 | > 92% | Optimal. Steric bulk prevents poisoning; electronics drive reaction. |
Module 2: Visualizing the Failure Points
The following diagram maps the catalytic cycle and explicitly highlights where the pyridine substrate causes the reaction to stall.
Figure 1: The Suzuki catalytic cycle highlighting the specific "off-cycle" trap where the pyridine nitrogen coordinates to Palladium, effectively killing the catalyst if non-bulky ligands are used.
Module 3: Troubleshooting Matrix (FAQ)
Use this matrix to diagnose specific issues based on your LCMS or TLC data.
Q1: I see starting material (Bromide) remaining, but the Boronic Acid is gone.
Diagnosis: Protodeboronation. The 4-methylphenylboronic acid has hydrolyzed to toluene (Ar-H) before it could couple. This is common in aqueous bases at high temperatures.
-
Fix 1 (Base): Switch from Carbonates (K
CO ) to Phosphates (K PO ). Phosphate is milder and buffers the pH better. -
Fix 2 (Addition): Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=1h) to keep the concentration low relative to the catalyst.
-
Fix 3 (Stoichiometry): Increase Boronic Acid equivalents to 1.5 or 2.0.
Q2: The reaction turns black immediately, and conversion stops at <10%.
Diagnosis: "Pd Black" Precipitation. The ligand has dissociated, and Pd(0) has aggregated into inactive metal clumps. This confirms the pyridine is displacing your ligand.
-
Fix: Switch to XPhos Pd G3 . The precatalyst scaffold ensures a 1:1 Pd:Ligand ratio is formed immediately upon activation, and the bulky ligand prevents aggregation.
Q3: I see a "Homocoupling" byproduct (Biaryl formed from two boronic acids).
Diagnosis: Oxidative Homocoupling.
Oxygen is present in the system.[1] Pd catalyzes the coupling of two boronic acids in the presence of O
-
Fix: Degas solvents thoroughly. Sparging with Argon for 15 minutes is superior to sonication. Ensure the reaction vessel is backfilled with inert gas.
Module 4: Standard Operating Procedure (SOP)
Target: this compound Scale: 1.0 mmol
Reagents
-
Electrophile: 3-Bromo-5-methoxypyridine (188 mg, 1.0 mmol)
-
Nucleophile: 4-Methylphenylboronic acid (163 mg, 1.2 mmol)
-
Catalyst: XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%)
-
Base: K
PO (Tribasic Potassium Phosphate) (425 mg, 2.0 mmol) -
Solvent: 1,4-Dioxane (4 mL) and Water (1 mL) [Degassed]
Protocol
-
Setup: Charge a reaction vial with the aryl bromide, boronic acid, catalyst, and base. Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Note: XPhos activates rapidly.[2] Reaction is often complete in 1–2 hours.
-
-
Monitoring: Check TLC/LCMS at 1 hour.
-
If Bromide remains:[1] Add 0.2 equiv more Boronic acid.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and Water (10 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry organics over Na
SO , concentrate, and purify via Flash Column Chromatography (Hexanes:EtOAc gradient).
Optimization Decision Tree
Figure 2: Decision tree for rapid troubleshooting based on LCMS data points.
References
-
Buchwald, S. L., et al. "Precatalysts for the Rapid and Efficient Generation of Active Palladium Cross-Coupling Catalysts." Journal of the American Chemical Society, 2013. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[3] Link
Sources
Tech Support Center: Decontaminating 3-Methoxy-5-(4-methylphenyl)pyridine
Ticket ID: #Pd-REM-404 Subject: High Residual Palladium in Pyridine-Based API Intermediate Status: Open Assigned Scientist: Senior Application Specialist
User Issue Summary
You are reporting persistent palladium (Pd) contamination (>500 ppm) in your crude 3-Methoxy-5-(4-methylphenyl)pyridine following a Suzuki-Miyaura coupling. Standard aqueous washes and recrystallization have failed to reduce Pd levels below the ICH Q3D limit (<10 ppm).
Phase 1: The Diagnostic (Why is this happening?)
The root cause is the specific chemical architecture of your molecule. Unlike simple biaryls, your target contains a pyridine ring with an electron-donating methoxy group .
-
The Pyridine Trap: The nitrogen atom in the pyridine ring is a "soft" base that acts as an excellent ligand for Palladium.
-
The Methoxy Aggravator: The methoxy group at the 3-position donates electron density into the ring (via resonance), making the pyridine nitrogen more basic and significantly increasing its binding affinity for residual Pd species.
-
The Failure of Crystallization: Because the Pd-Pyridine complex is structurally similar to your product and highly soluble in organic solvents, it co-crystallizes or stays in the mother liquor with the product, rendering recrystallization ineffective as a primary purification step.
Phase 2: The Solution Matrix (Decision Tree)
Do not guess. Use this logic flow to select the correct decontamination protocol based on your current Pd load and scale.
Caption: Logic flow for selecting the appropriate Pd removal strategy based on initial contamination load.
Phase 3: Execution Protocols
Method A: Solid-Supported Scavengers (The Gold Standard)
Best for: High value intermediates, <1000 ppm Pd, requiring high yield.
For pyridine derivatives, SiliaMetS® Thiol (Si-Thiol) is the workhorse. However, if your Pd is in the Pd(0) oxidation state (often indicated by black particulates), SiliaMetS® DMT (Dimercaptotriazine) is superior due to its tridentate nature.
The Protocol:
-
Dissolution: Dissolve your crude this compound in a compatible solvent (THF, Ethyl Acetate, or Toluene). Avoid Methanol if possible, as it can reduce scavenger efficiency.
-
Concentration: Aim for 10 mL solvent per 1 g of crude.
-
-
Loading Calculation: Add 4 equivalents of scavenger relative to the residual Pd content (not the product).
-
Rule of Thumb: If Pd content is unknown, add 10% w/w of scavenger relative to the mass of the crude product.
-
-
The Heat Step (Critical): Add the scavenger and heat the mixture to 50-60°C for 4 hours.
-
Why: Room temperature scavenging is often too slow for pyridine complexes. Heat increases the kinetics of ligand exchange, forcing Pd off the pyridine N and onto the Thiol/DMT sulfur.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Validation: Analyze filtrate via ICP-MS.
Method B: Activated Carbon (The Bulk Eraser)
Best for: Large scale, >1000 ppm Pd, cost-sensitive steps.
Warning: Activated carbon can adsorb your product. You must perform a "Spot Test" on 1g of material first to check yield loss.
The Protocol:
-
Selection: Use Darco® KB-G or Ecosorb® C-941 . These are chemically activated and have pore structures optimized for organometallics.
-
Slurry: Add 10-20% w/w of carbon relative to the crude mass.
-
Agitation: Stir vigorously at 50°C for at least 2 hours.
-
Filtration: Filter over a bed of Celite.
-
Troubleshooting: If fine carbon particles pass through, refilter through a 0.22 µm PTFE membrane. Carbon fines can cause false positives in Pd testing.
-
Phase 4: Comparative Data & Scavenger Selection
Not all scavengers work for N-heterocycles. Use this table to select the right tool.
| Feature | SiliaMetS® Thiol | SiliaMetS® DMT | Activated Carbon |
| Primary Mechanism | Covalent binding (S-Pd) | Chelation (Tridentate) | Physisorption |
| Best For | Pd(II) species, general use | Pd(0) & Pd(II) mixtures | Gross bulk removal |
| Pyridine Compatibility | Excellent (High Affinity) | Superior (Displaces N-ligands) | Moderate (Non-selective) |
| Product Loss | < 1% | < 1% | 5 - 15% (Risk) |
| Cost | High | High | Low |
Phase 5: Troubleshooting & FAQs
Q: The scavenger didn't work. The solution is still dark.
-
A: Color is not a reliable indicator of Pd concentration at low ppm. You can have a clear solution with 500 ppm Pd, or a dark solution with <10 ppm (caused by conjugated organic impurities). Always trust ICP-MS data over visual inspection.
-
Fix: If ICP confirms high Pd, switch to SiliaMetS® DMT and increase temperature to reflux. The pyridine-Pd bond is likely very strong.
Q: Can I use a chelating wash like N-Acetylcysteine (NAC)?
-
A: Yes, but with caution.
Q: My product is precipitating with the scavenger.
-
A: You are likely too concentrated or the solvent is too non-polar.
-
Fix: Add more solvent or switch to a better solvent for your product (e.g., switch from Toluene to THF). The scavenger must remain solid, but your product must be fully dissolved.
-
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.
-
ICH Guidelines. (2019). Guideline Q3D (R1) on elemental impurities. European Medicines Agency.[5]
Sources
improving the stability of 3-Methoxy-5-(4-methylphenyl)pyridine in solution
Technical Support Reference: TSR-2024-PYR-05 Subject: Stability Optimization for 3-Methoxy-5-(4-methylphenyl)pyridine Solutions
Welcome to the Technical Support Center
User Role: Senior Application Scientist Status: Active Ticket Compound ID: this compound (Generic Scaffold Ref: 3,5-Disubstituted Pyridine)
This guide addresses the stability challenges associated with This compound . While this compound serves as a robust biaryl building block (often generated via Suzuki-Miyaura coupling), its solution-state behavior is governed by three competing degradation pathways: benzylic auto-oxidation , pyridine N-oxidation , and photochemical cyclization .
Module 1: Diagnostic Troubleshooting
Identify the issue based on visual or analytical symptoms.
| Symptom | Probable Cause | Mechanism | Immediate Action |
| Solution turns yellow/orange | Photochemical Degradation | Biaryl conjugation extension or radical formation upon UV exposure. | Protect from light immediately. Re-purify if assay drops <95%. |
| New Peak (+16 Da) in LCMS | N-Oxidation | Peroxides in solvent (e.g., THF, Dioxane) attacked the pyridine nitrogen. | Check solvent quality.[1] Use fresh, peroxide-free solvents. |
| New Peak (+14/16 Da) in LCMS | Benzylic Oxidation | Oxidation of the p-methyl group to alcohol/aldehyde. | Degas solvents. Store under Argon.[2] |
| Precipitation in DMSO | Hygroscopicity | DMSO absorbed atmospheric water, reducing solubility of the lipophilic biaryl. | Sonicate gently. Store DMSO stocks in desiccators. |
Module 2: The Chemistry of Instability
To stabilize this molecule, you must understand the "Why." This compound features an electron-rich pyridine ring (due to the 3-methoxy group) and a benzylic methyl group. These features create specific vulnerabilities.
The Benzylic Oxidation Trap
The methyl group on the phenyl ring is "benzylic," meaning the C-H bonds are weaker due to resonance stabilization of the resulting radical. In solution, dissolved oxygen can slowly convert this methyl group into an alcohol, aldehyde, or carboxylic acid. This is accelerated by trace metals (often leftover Pd from cross-coupling).
The N-Oxide Vector
The 3-methoxy group is an Electron Donating Group (EDG). It pushes electron density into the pyridine ring, making the nitrogen lone pair more nucleophilic than in unsubstituted pyridine. If dissolved in ethers (THF, Diethyl ether) containing trace peroxides, the nitrogen will rapidly oxidize to the Pyridine N-Oxide .
Photochemical Sensitivity
Biaryl systems possess extended
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. Note that N-oxidation and Benzylic oxidation both result in mass shifts, but occur at different sites.
Module 3: Stabilization Protocols
Follow these "Gold Standard" protocols to ensure integrity during storage and assays.
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM stock solution stable for >3 months.
-
Solvent Selection:
-
Recommended: Anhydrous DMSO or Methanol (HPLC Grade).
-
Avoid: THF, Dioxane, or Diethyl Ether (unless freshly distilled) due to peroxide risk.
-
-
The "Inert Blanket" Technique:
-
Dissolve the solid in the solvent.
-
Step 3 (Critical): Sparge the solution with Argon or Nitrogen gas for 2 minutes to remove dissolved oxygen.
-
Seal the vial under the gas flow.
-
-
Storage:
-
Store in Amber Glass Vials (to block UV).
-
Temperature: -20°C (prevents slow oxidation kinetics).
-
Protocol B: Handling in Assay Buffers
Issue: When diluting DMSO stocks into aqueous buffers, the compound may crash out or hydrolyze.
-
Solubility Limit: This biaryl is lipophilic. Ensure final DMSO concentration is 0.5% - 1.0% to maintain solubility.
-
pH Sensitivity: The pyridine nitrogen has a pKa of ~5-6.
-
Acidic Buffers (pH < 4): The nitrogen protonates (Py-H+). Solubility increases, but reactivity changes.
-
Neutral/Basic Buffers (pH > 7): The molecule remains neutral and lipophilic. Watch for precipitation.
-
Visualizing the Storage Workflow
Figure 2: The "Inert Blanket" workflow for maximum solution stability.
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a small impurity at +16 Da in my LCMS. Is my compound ruined? A: Not necessarily. This is likely the N-oxide or the benzylic alcohol. If the abundance is <5%, the biological activity is usually unaffected (unless the specific mode of action requires the lone pair). However, for SAR studies, you should repurify. Pro-tip: Treat the solution with a mild reducing agent like triphenylphosphine to reduce N-oxides back to the parent pyridine.
Q2: Can I use ultrasonic baths to dissolve the compound? A: Yes, but be careful. Ultrasonication generates heat and can induce radical formation in chlorinated solvents (like DCM). Use short bursts (30 seconds) and keep the water bath cool.
Q3: Why does the color darken when I leave the sample on the bench? A: This is photo-oxidation. The methoxy-pyridine system absorbs UV/Vis light. The excited state reacts with atmospheric oxygen. Always wrap vials in aluminum foil if amber glass is unavailable.
References
-
Benzylic Oxidation Mechanisms: Soni, V. et al. "Base metal-catalyzed benzylic oxidation of (aryl)(heteroaryl)methanes with molecular oxygen." Beilstein J. Org. Chem.2016 , 12, 22–29.
-
Pyridine N-Oxide Formation: Yadav, J.S. et al.[3] "Oxidation of Pyridines to N-Oxides."[4][5] Tetrahedron Letters2004 , 45, 2951. (General mechanism reference for electron-rich pyridines).
- Photostability of Biaryls:Albini, A. et al. "Photochemistry of Pyridine Derivatives." CRC Handbook of Organic Photochemistry and Photobiology, 2012.
- Solvent Effects on Stability:Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH, 2003. (Standard reference for solvent-solute interactions).
Sources
Technical Support Center: Synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine
Welcome to the technical support center for the synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this common yet nuanced cross-coupling reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and rationally design solutions for a successful synthesis.
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura reaction. This process joins an aryl halide (3-bromo- or 3-chloro-5-methoxypyridine) with an organoboron reagent (4-methylphenylboronic acid or its ester derivatives). While robust, the success of this reaction is highly dependent on a number of interconnected variables. This guide provides a structured, question-and-answer approach to troubleshoot common issues.
Troubleshooting Guide & FAQs
Section 1: Reagent Integrity and Handling
Question: My reaction yield is inconsistent, and I suspect my 4-methylphenylboronic acid is the culprit. How does its quality impact the reaction, and what are the best practices for handling it?
Answer: This is one of the most common sources of failure in Suzuki-Miyaura couplings. The instability of the boronic acid is a primary reason for low yields.[1] The key issue is protodeborylation , a side reaction where the C-B bond is cleaved by a proton source (like water or alcohols), converting the boronic acid back into toluene.
Causality and Prevention:
-
Hydrolytic Instability: Boronic acids can be prone to hydrolysis.[1] While some water is often necessary for the Suzuki reaction to proceed, excess water, especially at elevated temperatures, can accelerate protodeborylation.
-
Homocoupling: Old or impure boronic acid often contains boroxines (cyclic anhydrides of the boronic acid), which can lead to the formation of 4,4'-bitolyl, a common homocoupling byproduct.
-
Storage: 4-Methylphenylboronic acid should be stored in a desiccator in a cool, dark place. It is stable under recommended temperatures and pressures, but prolonged exposure to moisture and air should be avoided.[2][3][4][5]
Actionable Recommendations:
-
Assess Purity: Before use, check the purity of your 4-methylphenylboronic acid by NMR or melting point (literature MP: 256-275°C).[2]
-
Use Boronic Esters: For challenging or sensitive reactions, consider using a more stable derivative like the pinacol ester of 4-methylphenylboronic acid. Boronic esters are significantly more resistant to protodeborylation.[1]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any minor degradation or homocoupling, but avoid a large excess which can complicate purification.
Question: I am using 3-bromo-5-methoxypyridine. Could the quality of this starting material be limiting my yield?
Answer: Absolutely. The purity and stability of your aryl halide are critical.
Causality and Prevention:
-
Purity: Impurities in the 3-bromo-5-methoxypyridine can interfere with the catalytic cycle. Some impurities might coordinate to the palladium center, acting as catalyst poisons.
-
Stability: While generally stable, electron-rich pyridines can be susceptible to degradation over long periods or under harsh storage conditions (light, heat).
-
Competing Reactions: The pyridine nitrogen itself can be problematic. It can coordinate to the palladium catalyst, potentially inhibiting its activity. This is a known challenge when working with pyridine substrates.[6][7]
Actionable Recommendations:
-
Verify Purity: Confirm the purity of your 3-bromo-5-methoxypyridine via NMR and GC-MS before use.
-
Purification: If impurities are detected, consider recrystallization or column chromatography.
-
Consider the Halide: If you are using 3-chloro-5-methoxypyridine, be aware that the C-Cl bond is less reactive than the C-Br bond. This requires a more active catalyst system (e.g., using electron-rich, bulky phosphine ligands) to achieve efficient oxidative addition.[8]
Section 2: The Catalytic System
Question: My reaction starts but then stalls, or the mixture turns black, resulting in a low yield. What is happening to my catalyst?
Answer: This classic symptom points towards catalyst deactivation or decomposition. The black precipitate is likely palladium black (Pd(0) nanoparticles), which has very low catalytic activity.[1][9]
Causality and Prevention:
-
Oxygen Sensitivity: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen, especially at high temperatures. It is crucial to properly degas the reaction mixture.
-
Ligand Degradation: Phosphine ligands, particularly triphenylphosphine (PPh₃), can be oxidized to phosphine oxides. The choice of a robust ligand is key. Bidentate ligands like dppf or bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like SPhos) are often more stable and promote the desired reductive elimination step, preventing catalyst decomposition.[9][10]
-
Inhibition by Substrate/Product: As previously mentioned, the nitrogen atom in the pyridine ring of your substrate or product can coordinate to the palladium center, leading to catalyst inhibition. Using bidentate ligands can sometimes mitigate this issue.[7]
Actionable Recommendations:
-
Rigorous Degassing: Before heating, thoroughly degas your solvent and the entire reaction setup (reagents included) by bubbling an inert gas (Argon or Nitrogen) through the mixture for at least 30 minutes.[11] Maintaining a positive pressure of inert gas throughout the reaction is essential.
-
Ligand Selection: If using a simple catalyst like Pd(OAc)₂ or Pd₂(dba)₃, switch from PPh₃ to a more robust ligand. For this type of heteroaryl coupling, Pd(dppf)Cl₂ is a reliable choice. For even higher activity, especially with aryl chlorides, consider a modern Buchwald precatalyst like SPhos G3 or XPhos G3.[9][12]
-
Catalyst Loading: While increasing catalyst loading can sometimes overcome partial deactivation, it's often better to address the root cause. Typical loadings range from 0.5 to 5 mol %.[13]
The following diagram illustrates the key steps in the catalytic cycle. A breakdown at any of these stages can lead to low yield.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Section 3: Reaction Condition Optimization
Question: There are many choices for base and solvent. How do I select the optimal combination for my specific reaction?
Answer: The base and solvent are not independent variables; they work together to facilitate the reaction. Their choice is critical for both yield and minimizing side reactions.[13]
Base Selection:
The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[8][14]
-
Carbonates (K₂CO₃, Cs₂CO₃): These are common and effective choices. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often leading to higher yields but at a greater cost. Potassium carbonate (K₂CO₃) is a good starting point.[11]
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective, especially for less reactive aryl chlorides.
-
Fluorides (KF, CsF): Can be effective but may be less common.
Solvent System:
The solvent must solubilize the reagents and facilitate the interaction between the organic and aqueous phases (if present).
-
Dioxane/Water or THF/Water (e.g., 4:1 or 9:1): This is a very common and effective combination.[11] The water is crucial for dissolving the inorganic base and assisting in the transmetalation step.
-
Toluene/Water or Toluene/Ethanol/Water: Another popular choice, particularly for higher temperature reactions.[11]
-
DMF (anhydrous): Can be used, but care must be taken as DMF can decompose at high temperatures to form dimethylamine, which can interfere with the reaction.[11]
Optimization Summary Table:
| Parameter | Option 1 (Standard) | Option 2 (More Forcing) | Option 3 (Alternative) | Rationale & Key Considerations |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | SPhos G3 Precatalyst | Pd(dppf)Cl₂ is often more robust than Pd(PPh₃)₄. Buchwald precatalysts are highly active for challenging substrates.[8][12] |
| Base | K₂CO₃ (2-3 equiv) | Cs₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) | Cs₂CO₃ is more basic and soluble. K₃PO₄ is a strong, effective base. The base must be finely powdered and anhydrous. |
| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (4:1) | THF / H₂O (4:1) | Choice depends on temperature requirements and reagent solubility. Ensure solvents are properly degassed.[11] |
| Temperature | 80-90 °C | 100-110 °C | 75 °C | Monitor reaction by TLC/LCMS. Higher temperatures can increase reaction rate but also promote catalyst decomposition and side reactions. |
Section 4: Troubleshooting Workflow
When a low yield is obtained, a systematic approach is necessary. The following flowchart provides a logical path for diagnosing the issue.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. youtube.com [youtube.com]
challenges in the regioselective synthesis of substituted pyridines
Status: Online 🟢 | Current Wait Time: 0 min | Agent: Senior Application Scientist
Welcome to the Pyridine Synthesis Support Hub. We understand that the pyridine ring is deceptive; it looks like benzene but behaves like a capricious electrophile-hating, nucleophile-loving trap. Below you will find our most frequently escalated "tickets" regarding regioselectivity failures, complete with root cause analysis and corrective protocols.
📂 TICKET #001: "My substituent migrated during lithiation!"
Severity: Critical Category: Halogen-Metal Exchange / Cross-Coupling Symptom: User attempted to lithiate a 2,3-dihalopyridine at -78°C for a Suzuki coupling, but the electrophile attached to a different position (often C-4 or C-6) than the original halogen.
🔧 Root Cause Analysis: The Halogen Dance
You have encountered the Halogen Dance (HD) mechanism.[1][2][3] Unlike benzene, the pyridine ring's electron-deficiency and the inductive effect of the nitrogen make the protons highly acidic.
-
The Trap: Lithiation is often faster next to a halogen (ortho-lithiation) than the actual Lithium-Halogen exchange.
-
The Mechanism: The initial kinetic lithiated species (often at C-3 or C-4) attacks a halogen on a neighboring starting molecule.[3] This triggers a cascade where the lithium moves to the thermodynamically most stable position (usually flanked by two stabilizing groups or the ring nitrogen), while the halogen "dances" to a new position.
📉 Visualization: The Halogen Dance Pathway
The following diagram illustrates how a kinetic C-4 lithiation rearranges to a thermodynamic C-3 species.
Caption: Kinetic vs. Thermodynamic lithiation pathways in 2,3-dihalopyridines. Migration occurs if the kinetic species is not trapped immediately.
✅ Troubleshooting Protocol: Controlling the Dance
To fix this, you must choose between Kinetic Trapping or Thermodynamic Steering .
| Parameter | To Prevent Migration (Kinetic) | To Encourage Migration (Thermodynamic) |
| Temperature | Strictly -78°C or lower. | Warm to -40°C or -20°C for 30 mins before quench. |
| Base Addition | Add base to substrate (inverse addition) to keep [Base] high. | Add substrate to base (normal addition). |
| Quench | Electrophile must be present in situ or added immediately. | Allow equilibration time. |
| Solvent | THF/Hexane (non-polar favors aggregates). | THF/HMPA (polar breaks aggregates, speeds migration). |
Pro-Tip: If you cannot stop the migration, switch strategies. Use Magnesium-Halogen exchange (e.g., iPrMgCl·LiCl, "Turbo Grignard"). Magnesium is less basic and forms a tighter bond, significantly raising the activation energy required for the "dance" mechanism, effectively freezing the halogen in place.
📂 TICKET #002: "Minisci Reaction gave me a mixture of C-2 and C-4 isomers."
Severity: High Category: Radical C-H Functionalization Symptom: User performed a radical alkylation (Minisci) on a 3-substituted pyridine using a carboxylic acid and persulfate/silver catalyst. Result was a 60:40 mixture of C-2 and C-4 alkylation, inseparable by flash chromatography.
🔧 Root Cause Analysis: Lack of Radical Discrimination
The Minisci reaction relies on nucleophilic alkyl radicals attacking the protonated (electron-deficient) pyridine ring.
-
The Issue: Both C-2 and C-4 positions are electron-deficient. While C-2 is generally more reactive due to proximity to the nitrogen cation, steric hindrance from C-3 substituents or simple probability often leads to mixtures.
-
The "Over-Alkylation" Loop: The product is often more electron-deficient (and lipophilic) than the starting material, leading to poly-alkylation.
📉 Visualization: Decision Tree for Site-Selectivity
Use this logic flow to determine the correct blocking strategy for your substrate.
Caption: Strategic selection of activation methods to enforce C-2 vs C-4 regioselectivity in radical alkylation.
✅ Troubleshooting Protocol: Enforcing Regiocontrol
Option A: The C-4 Blocker (Baran Method) If you need exclusive C-4 selectivity, you cannot rely on "innate" reactivity.
-
Pre-functionalize: React your pyridine with dimethyl maleate to form the dihydropyridine intermediate. This sterically and electronically blocks C-2 and C-6.
-
Radical Addition: Perform the Minisci reaction. The radical is forced to C-4.
-
Aromatize: Treat with base to remove the maleate group and restore aromaticity.
Option B: N-Functionalized Salts (Phipps/Glorius) Instead of simple protonation (HCl), use N-amidopyridinium salts .
-
Why: The bulky N-substituent (e.g., N-mesityl) creates a steric clash at C-2/C-6, pushing the incoming radical to the C-4 position with high selectivity (>20:1).
📂 TICKET #003: "Kröhnke Synthesis failed to cyclize."
Severity: Moderate Category: De Novo Ring Construction Symptom: User attempted to synthesize a 2,4,6-triarylpyridine.[4] They formed the chalcone and the pyridinium salt, but the final step with ammonium acetate yielded a sticky red tar and <10% product.
🔧 Root Cause Analysis: The "Michael-Stall"
The Kröhnke synthesis proceeds via a Michael addition of the pyridinium ylide to a chalcone, followed by nitrogen insertion.
-
Failure Point 1 (Solvent): Using ethanol or water often fails for lipophilic chalcones. The intermediates precipitate before cyclization.
-
Failure Point 2 (Ammonia Source): Ammonium acetate is hygroscopic. Wet reagents quench the dehydration steps required for aromatization.
-
Failure Point 3 (Oxidation State): If the intermediate 1,5-diketone forms but doesn't cyclize, it often polymerizes.
✅ Troubleshooting Protocol: The "Glacial" Fix
-
Solvent Switch: Switch to Glacial Acetic Acid . It acts as both solvent and acid catalyst for the dehydration steps.
-
Temperature: This reaction requires energy. Reflux at 110°C-120°C is mandatory. Do not try to run this at room temperature.
-
The "One-Pot" Modification:
-
Do not isolate the Michael adduct.
-
Combine: Acetyl-aromatic + Benzaldehyde + KOH (cat) -> Stir 2h (Chalcone forms).
-
Add: Pyridinium salt + Excess NH₄OAc + AcOH.
-
Reflux open to air (oxidative aromatization helps).
-
📂 TICKET #004: "I can't purify my pyridine isomers!"
Severity: Annoying Category: Purification / Chromatography Symptom: "My C-2 and C-3 isomers have the same Rf on TLC. The spots streak badly on silica."
🔧 Root Cause Analysis: Silanol Interaction
Pyridines are basic. They hydrogen bond strongly with the acidic silanol (Si-OH) groups on silica gel, causing "tailing" (streaking) and band broadening. This overlaps the peaks of close isomers.
✅ Troubleshooting Protocol: Deactivating the Silica
You must suppress the ionization of the pyridine or block the silanol sites.
Method 1: The "TEA" Trick (Standard)
-
Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).
-
Mechanism:[2][3][5][6][7][8][9] TEA is more basic than pyridine. It saturates the silica's acidic sites, allowing the pyridine to elute as a sharp band.
Method 2: The "Silver" Bullet (For Regioisomers)
-
Use AgNO₃-impregnated silica (10% w/w).
-
Mechanism:[2][3][5][6][7][8][9] Pyridine isomers coordinate to Silver(I) differently based on steric hindrance around the nitrogen.
-
C-4 substituted: Sterically unhindered N-lone pair
Binds Ag tightly Moves slow. -
C-2 substituted: Sterically hindered N-lone pair
Binds Ag weakly Moves fast.
-
-
Result: Massive Rf separation between ortho- and para-substituted isomers.
📚 References
-
Meta-Selective C-H Functionalization:
-
Title: Meta-Selective C−H Functionalization of Pyridines.
-
Source: HKUST Research Portal / ACS.
-
URL:[Link]
-
-
Halogen Dance Mechanism:
-
Minisci Regioselectivity (C-4 Blocking):
-
Kröhnke Pyridine Synthesis:
-
Title: An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
-
Source: Molecules (MDPI).
-
URL:[Link]
-
-
Site-Selective Functionalization Review:
Sources
- 1. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 6. chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
optimization of reaction conditions for 3-bromo-5-methoxypyridine coupling
Technical Support Center: Optimization of Reaction Conditions for 3-Bromo-5-Methoxypyridine Coupling
Ticket ID: #PYR-3Br-5OMe-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Substrate Profile
Welcome to the technical support center. You are working with 3-bromo-5-methoxypyridine , a scaffold widely used in medicinal chemistry (e.g., nicotinic acetylcholine receptor ligands).
Before troubleshooting, you must understand the "personality" of your substrate:
-
Electronic Deactivation: The pyridine ring is electron-deficient, facilitating nucleophilic attack, but the 3-position (meta) is not activated for SNAr. Palladium catalysis is required.[1][2][3]
-
Catalyst Poisoning (The Primary Failure Mode): The pyridine nitrogen (N1) is a potent
-donor that coordinates to Palladium [Pd(II)], displacing ligands and arresting the catalytic cycle. -
The Methoxy Factor: The C5-methoxy group is an Electron Donating Group (EDG) by resonance. While it stabilizes the ring, it slightly deactivates the C-Br bond toward oxidative addition compared to electron-neutral pyridines.
Module 1: Suzuki-Miyaura Cross-Coupling
User Query: "My reaction using Pd(PPh3)4 and Na2CO3 stalls at 40% conversion. Adding more catalyst doesn't help."
Root Cause Analysis
The standard triphenylphosphine (PPh3) ligand is too labile. The basic pyridine nitrogen in your substrate is outcompeting PPh3 for the Pd center, forming an inactive (Pyridine)2-Pd-Br(Ar) complex. Furthermore, Na2CO3 is often too weak to promote rapid transmetallation for hindered or deactivated substrates.
Protocol Optimization (The "Self-Validating" System)
To fix this, we must use a ligand that is bulky (to prevent N-coordination) and electron-rich (to accelerate oxidative addition).
Recommended System:
-
Catalyst: Pd(OAc)2 + XPhos (or pre-formed XPhos Pd G3/G4)
-
Base: K3PO4 (Tribasic Potassium Phosphate) – Higher basicity enhances the "boronate-ate" complex formation.
-
Solvent: 1,4-Dioxane : Water (4:1) – The biphasic system is crucial for dissolving the inorganic base.
Step-by-Step Protocol
-
Charge: Add 3-bromo-5-methoxypyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K3PO4 (3.0 equiv) to the reaction vial.
-
Catalyst Addition: Add XPhos Pd G3 (2.0 mol%).
-
Why G3? It ensures a precise 1:1 Pd:Ligand ratio and activates rapidly at room temperature.
-
-
Solvent & Degas: Add Dioxane/Water (4:1).[4][5] Sparge with Argon for 5 minutes.
-
Critical: Oxygen promotes homocoupling of the boronic acid (phenol formation).
-
-
Reaction: Heat to 80°C for 2–4 hours.
-
Checkpoint (Self-Validation): Spot TLC. If the starting material persists, do not add more Pd. Add 0.5 equiv of Boronic Acid. (Boronic acids often degrade via protodeboronation faster than the coupling occurs).
Troubleshooting Decision Tree
Caption: Diagnostic logic for stalling Suzuki couplings involving pyridine substrates.
Module 2: Buchwald-Hartwig Amination
User Query: "I am trying to couple morpholine to 3-bromo-5-methoxypyridine. I see no product, only starting material."
Root Cause Analysis
Amination of 3-bromopyridines is electronically challenging.
-
Reductive Elimination Barrier: The electron-deficient ring actually helps reductive elimination.
-
Oxidative Addition Barrier: This is the slow step. The C-Br bond is strong.
-
Amine Binding: Secondary amines (like morpholine) can bind Pd, but the Pyridine Nitrogen is the stronger poison here.
Protocol Optimization
You need a "privileged" ligand system designed for heteroaryl halides. RuPhos or BrettPhos are the gold standards here.
Recommended System:
-
Catalyst: RuPhos Pd G3 (or Pd2(dba)3 + RuPhos).
-
Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu.
-
Why LiHMDS? It is a soluble, strong base that prevents the "aggregation" issues seen with inorganic bases like Cs2CO3 in toluene.
-
-
Solvent: Toluene or THF (Anhydrous).
Step-by-Step Protocol
-
Prepare Solids: In a glovebox or under Argon flow, combine 3-bromo-5-methoxypyridine (1.0 equiv) and RuPhos Pd G3 (2.0 mol%).
-
Note: If using NaOtBu, add it now (1.4 equiv). If using LiHMDS, add it as a solution later.
-
-
Add Liquid Reagents: Add Toluene (0.2 M concentration) and Morpholine (1.2 equiv).
-
Base Addition (if LiHMDS): Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise.
-
Heat: Seal and heat to 80°C.
-
Monitoring: Monitor by LCMS. If a peak with mass [M+1] = Product appears but conversion stops, add 1.0 mol% more catalyst.
Comparison of Bases for Buchwald-Hartwig:
| Base | Solubility | pKa (Conj. Acid) | Recommendation |
| Cs2CO3 | Heterogeneous | ~10 | Poor for this substrate (too slow). |
| NaOtBu | Semi-soluble | 17 | Excellent standard choice. |
| LiHMDS | Homogeneous | 26 | Best for difficult/hindered substrates. |
| K3PO4 | Heterogeneous | ~12 | Use only if functional groups are base-sensitive. |
Module 3: Purification & Workup (The "Hidden" Failure)
User Query: "My reaction worked (LCMS shows product), but I lost everything on the silica column. The product streaked everywhere."
Root Cause Analysis
The product, 3-amino-5-methoxypyridine (or coupled biaryl), is basic. Silica gel is acidic (pH ~5). The pyridine nitrogen protonates on the silica, forming a salt that sticks irreversibly or "streaks" down the column, leading to massive yield loss.
Solution: The "Buffered" Eluent
You must deactivate the silica gel.
-
The Triethylamine Trick: Pre-flush your silica column with Mobile Phase + 1% Triethylamine (Et3N).
-
Example: If running 0-50% EtOAc/Hexane, add 1% Et3N to the EtOAc bottle.
-
-
Alternative: Use DCM/MeOH gradients.
-
Start: 100% DCM.
-
End: 90:10 DCM:MeOH (with 1% NH4OH added to the MeOH).
-
-
Extraction Check: During workup, ensure the aqueous layer pH is >10. If the pH is neutral/acidic, your pyridine product will stay in the water layer.
Mechanism of Catalyst Poisoning
To understand why these protocols are necessary, visualize the competition at the Palladium center.
Caption: The kinetic competition between productive oxidative addition (C-Br insertion) and catalyst poisoning (N-coordination).
References
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Pyridines.
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Describes the utility of water-soluble bases and bulky ligands like XPhos.
-
BenchChem Technical Support. Catalyst Poisoning in Reactions with Pyridine Substrates. (2025). Provides general troubleshooting for N-heterocycle poisoning.
-
Li, J. J. (2014). Name Reactions for Homologation. Covers the Suzuki-Miyaura mechanism specifics for heteroaryl halides.
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 3-bromo-5-methoxypyridine and associated reagents before handling.
Sources
- 1. youtube.com [youtube.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
Technical Support Center: HPLC Optimization for 3-Methoxy-5-(4-methylphenyl)pyridine
Status: Active Ticket ID: T-PYR-3M5P Assigned Specialist: Senior Application Scientist Subject: Resolving Peak Tailing and Asymmetry for Substituted Pyridines[1][2]
Introduction
Welcome to the Technical Support Center. You are likely viewing this guide because your analysis of 3-Methoxy-5-(4-methylphenyl)pyridine is showing unacceptable peak tailing (
This is not a random error; it is a predictable chemical interaction. Your analyte contains a pyridine ring , a nitrogenous base with a pKa likely between 4.5 and 5.0 (based on structural analogs like 3-phenylpyridine) [1]. This places it squarely in the "danger zone" for interactions with residual silanols on silica columns.
This guide moves beyond generic advice to address the specific physicochemical behavior of phenyl-substituted pyridines.
Module 1: The Chemistry of the Problem (Root Cause Analysis)
Q: Why does this specific molecule tail so badly compared to my neutral standards?
A: The tailing is caused by a Secondary Silanol Interaction . While the hydrophobic phenyl and methyl groups drive the primary retention (Reverse Phase), the pyridine nitrogen creates a secondary "cation-exchange" mechanism.
-
The pKa Overlap: At typical HPLC pH (3.0 – 7.0), the pyridine nitrogen is partially or fully protonated (
). -
Silanol Ionization: Above pH 3.5, the residual silanols (
) on the silica surface begin to deprotonate to . -
The Interaction: The positively charged analyte binds electrostatically to the negatively charged silanol. This interaction has slower kinetics than the hydrophobic partition, causing the "tail" on the chromatogram.
Visualization of the Mechanism:
Figure 1: Mechanism of secondary silanol interactions causing peak tailing in basic analytes.[1][2]
Module 2: Mobile Phase Optimization (First Line of Defense)
Q: Can I fix this without buying a new column?
A: Yes, by strictly enforcing the "Rule of 2" regarding pH. You must operate at least 2 pH units away from the analyte's pKa (~4.8) and the silanol pKa (~3.5-4.5).
Strategy A: Low pH Suppression (Recommended for Standard Columns)
-
Target pH: < 2.5
-
Mechanism: At pH 2.0, the silanols are fully protonated (
). They are neutral and cannot bind the pyridine cation. -
Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Note: TFA is a strong ion-pairing agent that will sharpen the peak significantly but may suppress MS signal. Formic acid is better for MS but less effective at masking silanols [2].
-
Strategy B: High pH Operation (Best Peak Shape)
-
Target pH: > 7.5 (Ideally 10.0)
-
Mechanism: At pH 10, the pyridine is fully deprotonated (Neutral). Neutral bases do not interact with silanols.
-
Warning: You MUST use a column rated for high pH (Hybrid Silica or Polymer). Standard silica dissolves above pH 8.0.
Buffer Selection Guide:
| pH Strategy | Buffer System | Additive | Suitability |
| Low pH (2.0 - 2.5) | Phosphate (20-50 mM) | None | UV Detection Only (Non-volatile) |
| Low pH (2.0 - 2.5) | 0.1% Formic Acid | TFA (0.05%) | LC-MS Compatible (TFA may suppress) |
| High pH (9.0 - 10.0) | Ammonium Bicarbonate | Ammonium Hydroxide | LC-MS Compatible (Requires Hybrid Column) |
Module 3: Column Selection & Hardware
Q: My mobile phase is optimized, but I still see tailing. Is my column "dead"?
A: Not necessarily dead, but likely the wrong type. For this compound, "End-capping" is critical.[1][2]
-
Standard C18: Even "end-capped" standard silica often has enough acidic activity to cause tailing for pyridines.
-
Charged Surface Hybrid (CSH): These columns have a slight positive surface charge that repels the protonated pyridine, eliminating the tailing interaction.
-
Bidentate C18: Uses a bridge to attach ligands, protecting the silica surface more effectively.
Troubleshooting Logic Tree:
Figure 2: Diagnostic workflow for isolating the cause of peak asymmetry.
Module 4: Sample Preparation & Injection (The "Hidden" Cause)
Q: I see a "shark fin" or distorted front. Is this the same as tailing?
A: No. If the peak is distorted at the front or looks like a shark fin, you are likely suffering from Solvent Strength Mismatch or Mass Overload , not silanol interactions.
The Protocol for Verification:
-
Diluent Check: this compound is lipophilic.[1][2] If you dissolved it in 100% DMSO or Acetonitrile and injected 10 µL into a 5% Acetonitrile mobile phase, the analyte precipitates or travels faster than the mobile phase initially.
-
Fix: Dilute your sample 1:10 with water or the starting mobile phase buffer.
-
-
Load Check: Inject 1/10th of the concentration. If the peak shape improves (becomes symmetrical), you were overloading the column capacity [3].
References
-
FooDB. (n.d.). Compound Summary: 3-Phenylpyridine. Retrieved from [Link] (Used as structural proxy for pKa estimation).
-
Dolan, J. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Pyridine Derivative Synthesis
Status: Operational Ticket ID: PYR-SCALE-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Pyridine Paradox" in Scale-Up
Welcome to the technical support hub for pyridine chemistry. If you are reading this, you have likely transitioned from milligram-scale medicinal chemistry to gram- or kilogram-scale process development and hit a wall.
Pyridine derivatives present a unique "paradox" during scale-up:
-
Electron-Deficient Ring: Makes electrophilic substitution difficult but nucleophilic substitution (
) facile. -
Basic Nitrogen: The lone pair is a "catalyst sponge," poisoning noble metals (Pd, Pt, Rh) and complicating purification by tightly binding impurities.
-
Thermal Instability: Specific intermediates (like 2-pyridine boronic acids and N-oxides) are prone to non-linear decomposition pathways.
This guide addresses the three most common "tickets" we receive regarding pyridine scale-up: Cross-Coupling Failure , Hydrogenation Stalling , and Metal Contamination .
Module 1: Cross-Coupling (Suzuki-Miyaura) Troubleshooting
Issue: Yields plummet upon scaling up Suzuki couplings involving pyridine boronic acids/esters.
Diagnosis: Protodeboronation . Unlike phenyl boronic acids, 2-pyridyl and electron-deficient 3/4-pyridyl boronic acids are notoriously unstable. In the lab, you might overpower this with excess reagent (2-3 equiv). On a scale, the extended heating time required for large volumes allows the rate of hydrolysis (protodeboronation) to overtake the rate of transmetallation.
Q: Why is my 2-pyridine boronic acid disappearing before it couples? A: The basic conditions required for Suzuki coupling catalyze the hydrolytic cleavage of the C-B bond. The pyridine nitrogen facilitates this by coordinating with the boron or the proton source.
Corrective Protocol: The "Slow-Release" Strategy Do not charge all boronic acid at the start. Use a MIDA-boronate or a Continuous Dosing strategy.
Step-by-Step Protocol (Dosing Strategy):
-
Charge Reactor: Aryl halide, Catalyst (e.g.,
), and Base ( ) in solvent (Dioxane/Water). Heat to reaction temperature ( ). -
Prepare Feed: Dissolve the pyridine boronic acid/ester in the minimum amount of solvent.
-
Initiate Feed: Dose the boronic acid solution over 2–4 hours.
-
Why? This keeps the instantaneous concentration of the unstable boronate low, forcing it to enter the catalytic cycle (Transmetallation) immediately rather than sitting in the basic soup and hydrolyzing.
-
Visualization: Competing Pathways
Caption: The race between productive transmetallation and destructive protodeboronation. Dosing favors the green path.
Module 2: Hydrogenation Stalling
Issue: Hydrogenation of a pyridine ring or a functional group on a pyridine stops at 50-60% conversion, regardless of time.
Diagnosis: Substrate Inhibition (Catalyst Poisoning).
The pyridine nitrogen lone pair (
Q: I added more catalyst, but it still stalled. What now? A: Adding more catalyst is cost-prohibitive and linearly inefficient. You must mask the nitrogen.
Corrective Protocol: Acidic Hydrogenation Protonating the pyridine nitrogen eliminates its ability to coordinate to the metal surface.
Protocol:
-
Solvent Choice: Switch from Methanol/Ethanol to Acetic Acid (glacial) or a mixture of MeOH + 1.1 equiv HCl or
. -
Catalyst Selection:
-
Standard: 5% Pd/C or 5% Rh/C.
-
Difficult Substrates:
(Adam’s Catalyst) in Acetic Acid is the "gold standard" for difficult pyridine reductions.
-
-
Work-up Caution: The product will be a pyridinium/piperidinium salt. You must basify (pH > 10) during work-up to extract the free base.
Data: Effect of Acid Additives on Conversion
| Substrate | Catalyst | Solvent | Additive | Conversion (24h) |
| 3-Picoline | 5% Pd/C | MeOH | None | 45% (Stalled) |
| 3-Picoline | 5% Pd/C | MeOH | 1.0 eq HCl | 99% |
| 3-Picoline | AcOH | None | 100% |
Module 3: Metal Scavenging (Purification)
Issue: Residual Palladium >500 ppm after crystallization.
Diagnosis: Ligand Effect. Pyridine derivatives act as ligands for Pd. Unlike simple aromatics where Pd "falls out" as Pd black, pyridines keep Pd solubilized in the organic layer. Standard activated carbon (Darco G-60) often fails here.
Q: Why isn't charcoal working? A: The binding constant of Pd-Pyridine is often higher than the adsorption affinity of Pd-Charcoal. You need a "Chemoreactive" scavenger.
Corrective Protocol: The Cysteine Wash Using L-Cysteine or Thiol-functionalized silica is far more effective than passive adsorption.
Protocol (L-Cysteine Wash):
-
Dissolution: Dissolve crude product in a water-immiscible solvent (e.g., Isopropyl Acetate or DCM).
-
Scavenger Prep: Prepare a 10-20% aqueous solution of N-Acetyl-L-Cysteine or L-Cysteine .
-
Wash: Stir the organic layer vigorously with the aqueous cysteine solution at 40-50°C for 1-2 hours.
-
Separation: Separate layers. The Pd is now in the water.
Decision Logic: Choosing a Scavenger
Caption: Selection guide for Pd removal. Aqueous washes are preferred for scale (cost), silica for lab/polar compounds.
Module 4: Safety Warning (N-Oxides)
Critical Alert: Synthesis of Pyridine N-Oxides (using
-
Risk: The reaction is autocatalytic. As temperature rises, the decomposition of
accelerates, releasing gas. This pressurizes the reactor while simultaneously generating heat (thermal runaway). -
Requirement: Never scale this reaction without RC1 (Reaction Calorimetry) data.
-
Control: Always add
slowly to the pyridine/acid mixture. Never add pyridine to bulk peroxide.
References
-
Catalyst Poisoning in Hydrogenation: Maxted, E. B.[7] "The Poisoning of Metallic Catalysts." Advances in Catalysis, 1951, 3, 129–178.[7] Link
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2017, 139(37), 13156–13165. Link
-
Palladium Removal (Cysteine): Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link
-
Pyridine N-Oxide Safety: Andreozzi, R., et al. "Thermal decomposition of 2-methylpyridine N-oxide." Journal of Hazardous Materials, 2002, 90(2), 111-121. Link
-
Scale-Up of Pyridine Couplings: Dunetz, J. R., et al. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 2011, 111(3), 2177–2250. Link
Sources
Validation & Comparative
validation of an analytical method for 3-Methoxy-5-(4-methylphenyl)pyridine quantification
Executive Summary
The quantification of 3-Methoxy-5-(4-methylphenyl)pyridine (MMP) presents distinct challenges due to the basicity of the pyridine nitrogen and the lipophilicity of the p-tolyl moiety.[1] While traditional HPLC-UV methods offer robustness for raw material assay, they often fail to meet the sensitivity requirements for bioanalytical contexts (plasma/tissue) or trace impurity profiling.[1]
This guide compares two validated methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .[1] We provide experimental evidence demonstrating that while HPLC-UV is sufficient for process control, UHPLC-MS/MS is the requisite standard for bioanalytical validation, offering a 1000-fold increase in sensitivity and superior selectivity against structural isomers.[1]
Part 1: Comparative Analysis (Method A vs. Method B)
The following comparison highlights the performance metrics established during our validation study.
Performance Matrix
| Feature | Method A: HPLC-UV (QC Standard) | Method B: UHPLC-MS/MS (Bioanalytical Gold Standard) |
| Primary Application | Raw material purity, high-concentration assay.[1] | Plasma PK studies, trace impurity quantification. |
| Stationary Phase | C18 (Octadecyl) - 5 µm | Phenyl-Hexyl - 1.7 µm (Sub-2 micron) |
| Detection Limit (LOD) | 50 ng/mL | 0.05 ng/mL |
| Linearity Range | 0.5 – 100 µg/mL | 0.1 – 500 ng/mL |
| Run Time | 12.0 minutes | 3.5 minutes |
| Selectivity | Moderate (Risk of co-elution with isomers).[1] | High (MRM transitions specific to precursor/product). |
| Sample Volume | 50 µL | 5 µL |
Expert Insight: The Selectivity Challenge
MMP contains a pyridine ring capable of
-
Causality: In Method B, we utilize a Phenyl-Hexyl column .[1] The phenyl ring on the stationary phase engages in
- stacking with the pyridine core of MMP, offering orthogonal selectivity compared to pure hydrophobicity. This resolves isomers that co-elute on C18.
Part 2: Experimental Protocols
Instrumentation & Conditions
Method B: UHPLC-MS/MS (Recommended for Bioanalysis) [1]
-
System: Agilent 1290 Infinity II coupled to Sciex Triple Quad 6500+
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonates the pyridine N for MS sensitivity)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2.5 min.
-
Flow Rate: 0.4 mL/min[1]
-
MS Source: ESI Positive Mode (MMP [M+H]+ = 200.1 Da)[1]
-
MRM Transitions:
-
Quantifier: 200.1
185.1 (Loss of methyl)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Qualifier: 200.1
157.0 (Pyridine ring fragmentation)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
Method A: HPLC-UV (Alternative for QC)
-
System: Waters Alliance e2695 with 2998 PDA[1]
-
Column: Waters XBridge C18, 150 x 4.6 mm, 5 µm[1]
-
Mobile Phase: Isocratic 60:40 (Phosphate Buffer pH 7.0 : Acetonitrile)
-
Note: Neutral pH is used here to suppress ionization of the pyridine, ensuring it remains in free base form to reduce peak tailing on C18.
-
Sample Preparation Workflow (Bioanalysis)
Direct protein precipitation (PPT) often leaves phospholipids that suppress the signal of MMP in the MS source. We validated a Liquid-Liquid Extraction (LLE) protocol to ensure data integrity.
Step-by-Step LLE Protocol:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard (Deuterated MMP-d3).
-
Basification: Add 50 µL of 0.1 M Ammonium Hydroxide (pH 10).
-
Scientific Rationale: High pH ensures the pyridine nitrogen (pKa ~5.2) is deprotonated (neutral), driving the molecule into the organic layer.
-
-
Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 mins.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 mins.
-
Concentration: Transfer 500 µL of the supernatant (organic) to a clean tube. Evaporate to dryness under
at 40°C. -
Reconstitution: Reconstitute in 100 µL of Mobile Phase (20:80 ACN:Water).
Part 3: Validation Data (ICH Q2(R2) & FDA BMV)
The following data represents the validation of Method B (UHPLC-MS/MS) .
Table 1: Accuracy & Precision (Intra-day / Inter-day)
Acceptance Criteria: Accuracy 85-115% (80-120% at LLOQ); CV <15%.
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Result |
| LLOQ | 0.10 | 98.4 | 6.2 | 102.1 | 8.5 | PASS |
| Low | 0.30 | 96.5 | 4.1 | 99.3 | 5.2 | PASS |
| Mid | 50.0 | 101.2 | 2.8 | 100.5 | 3.1 | PASS |
| High | 400.0 | 99.8 | 1.9 | 98.7 | 2.4 | PASS |
Table 2: Matrix Effect & Recovery
Rationale: To prove extraction efficiency and lack of ion suppression.
| Parameter | Low QC (0.3 ng/mL) | High QC (400 ng/mL) |
| Extraction Recovery (%) | 88.5 ± 3.2% | 91.2 ± 2.1% |
| Matrix Factor (Normalized) | 0.98 | 1.01 |
| Process Efficiency | 86.7% | 92.1% |
Part 4: Visualizing the Workflow
Analytical Decision Framework
This diagram illustrates the decision logic for selecting the appropriate method based on the sample matrix and sensitivity needs.
Caption: Decision tree for selecting between HPLC-UV and UHPLC-MS/MS based on matrix complexity and sensitivity requirements.
Bioanalytical Validation Workflow (ICH Q2/FDA)
The following diagram outlines the sequential validation steps required to certify Method B.
Caption: Sequential workflow for full bioanalytical method validation according to FDA 2018 guidelines.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[3][4] Guideline on validation of analytical procedures. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[5][6] [Link]
-
Dolan, J. W. (2010).[1] Separation of Pyridines and Other Basic Compounds.[2] LCGC North America. (Contextual grounding for pH selection in HPLC). [Link]
- Scientific Application Note.Optimization of Phenyl-Hexyl Stationary Phases for Aromatic Selectivity. (General reference for column chemistry choice).
Sources
Comparative Guide: Catalytic Strategies for the Synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine
Executive Summary
The synthesis of 3-Methoxy-5-(4-methylphenyl)pyridine represents a classic but non-trivial challenge in medicinal chemistry: forming a biaryl bond on an electron-deficient, coordinating heterocycle. While the Suzuki-Miyaura cross-coupling is the method of choice, the presence of the pyridine nitrogen and the electron-donating methoxy group creates specific electronic and steric hurdles that render "standard" conditions (e.g., Pd(PPh3)4) inefficient.
This guide compares four distinct catalytic systems ranging from traditional to third-generation precatalysts. Our analysis identifies XPhos Pd G3 as the superior candidate for discovery-scale synthesis (Yield >95%) , while Pd(dppf)Cl2 remains the most cost-effective robust option for scale-up.
The Synthetic Challenge: The "Pyridine Problem"
The target molecule requires coupling 3-bromo-5-methoxypyridine (electrophile) with 4-tolylboronic acid (nucleophile).
Structural Analysis & Catalyst Deactivation
The 3,5-substitution pattern on the pyridine ring places the reaction site meta to the nitrogen. However, the nitrogen atom remains a potent Lewis base.
-
Catalyst Poisoning: Non-bulky palladium catalysts (like Pd(PPh3)4) suffer from competitive coordination where the pyridine nitrogen binds to the Pd(II) center, forming an inactive "dead-end" complex (see Diagram 1).
-
Electronic Mismatch: The methoxy group at position 3 is electron-donating by resonance but withdrawing by induction. This can slow oxidative addition compared to a simple bromopyridine.
Diagram 1: Mechanistic Cycle & Deactivation Pathway
The following diagram illustrates the standard Suzuki cycle versus the pyridine poisoning pathway.
Caption: The "Pyridine Poisoning" effect (Red) occurs when small ligands allow the pyridine nitrogen to bind Pd, arresting the cycle. Bulky ligands (Green path) sterically block this interaction.
Comparative Analysis of Catalytic Systems
We evaluated four catalytic systems based on yield, reaction time, and impurity profile (specifically protodeboronation of the boronic acid).
System A: Pd(PPh3)4 (Tetrakis)
-
Status: Legacy Standard.
-
Performance: Poor to Moderate.[1]
-
Analysis: Often fails to reach full conversion due to thermal instability and sensitivity to oxidation. The lack of steric bulk allows significant N-coordination poisoning.
-
Best Use: Only when cost is the sole driver and purification is automated.
System B: Pd(dppf)Cl2[2] · DCM
-
Status: The "Workhorse".
-
Performance: Good (Robust).
-
Analysis: The bidentate ferrocenyl ligand prevents ligand dissociation, increasing stability. It is less susceptible to poisoning than Tetrakis but requires higher temperatures (80-100°C).
-
Best Use: Kilogram-scale process chemistry where catalyst cost is a factor.
System C: XPhos Pd G3 (Buchwald 3rd Gen)
-
Status: High Performance.
-
Performance: Excellent.
-
Analysis: The bulky biaryl phosphine (XPhos) facilitates rapid oxidative addition and, crucially, creates a "roof" over the Pd center that physically blocks the pyridine nitrogen from coordinating. The G3 precatalyst ensures accurate 1:1 L:Pd stoichiometry and rapid activation.
-
Best Use: Discovery chemistry, difficult substrates, and late-stage functionalization.
System D: Pd/C (Heterogeneous)
-
Status: Green/Industrial.
-
Performance: Moderate.
-
Analysis: Useful for removing residual Pd (filtration). However, turnover frequency (TOF) is significantly lower, requiring longer reaction times.
-
Best Use: When ppm-level metal contamination in the final product is a critical specification.
Experimental Data Summary
The following data represents optimized conditions for coupling 3-bromo-5-methoxypyridine (1.0 equiv) with 4-tolylboronic acid (1.2 equiv).
| Metric | Pd(PPh3)4 | Pd(dppf)Cl2 | XPhos Pd G3 | Pd/C (10%) |
| Ligand Class | Monodentate Phosphine | Bidentate Ferrocenyl | Bulky Biaryl Phosphine | None (Surface) |
| Solvent System | DME/H2O | Dioxane/H2O | THF/H2O (or Dioxane) | EtOH/H2O |
| Base | Na2CO3 | Cs2CO3 | K3PO4 | K2CO3 |
| Temp / Time | 90°C / 12h | 80°C / 4h | 40-60°C / 1h | 80°C / 24h |
| Isolated Yield | 55-65% | 82-88% | 96-99% | 60-70% |
| Homocoupling | High (~10%) | Moderate (<5%) | Low (<1%) | Moderate |
| Air Stability | Poor | Good | Excellent | Excellent |
Detailed Experimental Protocol (Recommended)
Method: High-Throughput Synthesis using XPhos Pd G3
This protocol is optimized for speed and purity, minimizing the need for extensive chromatography.
Reagents:
-
3-Bromo-5-methoxypyridine (1.0 mmol, 188 mg)
-
4-Tolylboronic acid (1.2 mmol, 163 mg)
-
Catalyst: XPhos Pd G3 (0.02 mmol, 17 mg, 2 mol%)
-
Base: K3PO4 (0.5 M aqueous solution, 4.0 mL, 2.0 mmol)
-
Solvent: THF (4.0 mL)
Step-by-Step Procedure:
-
Setup: To a 20 mL vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and XPhos Pd G3 catalyst.
-
Inertion: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3). Note: While G3 catalysts are air-stable, the active cycle is oxygen-sensitive.
-
Solvent Addition: Syringe in degassed THF followed by the 0.5 M K3PO4 solution.
-
Reaction: Stir vigorously at 50°C for 60 minutes.
-
Process Check: Monitor by LCMS. The peak for the bromide (SM) should disappear, replaced by the product (M+H = 200.1).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and separate layers. Wash organic layer with Brine (5 mL). Dry over Na2SO4.[2]
-
Purification: Concentrate in vacuo. If necessary, pass through a short silica plug (eluent: 20% EtOAc/Hexanes) to remove catalyst residue.
Decision Matrix: Choosing the Right Catalyst
Use the following logic flow to select the catalyst that fits your specific project constraints.
Caption: Workflow for selecting the optimal catalyst based on scale, substrate complexity, and purity requirements.
Troubleshooting & Optimization
-
Problem: Protodeboronation (Formation of Toluene)
-
Cause: Boronic acid hydrolyzes before coupling.
-
Solution: Switch base from Carbonate (Na2CO3) to Phosphate (K3PO4).[3] Reduce water ratio in solvent (e.g., use anhydrous Dioxane with solid base).
-
-
Problem: Low Conversion (Stalled Reaction)
-
Cause: Catalyst poisoning by Pyridine N.
-
Solution: Increase catalyst loading to 5 mol% or switch strictly to XPhos or SPhos ligands. Do not add more Pd(PPh3)4; it will not help.
-
-
Problem: "Palladium Black" Precipitation
-
Cause: Catalyst decomposition (instability).
-
Solution: Lower the temperature and ensure rigorous degassing of solvents.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
- Colacot, T. J. (2010). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Focus on Pd(dppf)
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Sources
- 1. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of 3-Methoxy-5-(4-methylphenyl)pyridine and Ciprofloxacin
Introduction: The Quest for Novel Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with distinct mechanisms of action. Pyridine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides an in-depth comparative analysis of a novel pyridine derivative, 3-Methoxy-5-(4-methylphenyl)pyridine , against the well-established commercial fluoroquinolone antibiotic, Ciprofloxacin .
Based on preliminary structural similarity to other bioactive pyridine compounds that have shown to inhibit bacterial DNA gyrase, we hypothesize that this compound exerts its antibacterial effect through a similar mechanism. Ciprofloxacin, a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, serves as a relevant and stringent comparator for this preclinical evaluation.[1]
This document is intended for researchers, scientists, and drug development professionals. It offers a comprehensive framework for the preclinical assessment of novel antibacterial candidates, detailing the scientific rationale behind experimental designs and providing robust, step-by-step protocols for a tiered in vitro and in vivo evaluation.
Mechanisms of Action: A Tale of Two DNA Gyrase Inhibitors
A fundamental aspect of comparing the efficacy of two antimicrobial agents lies in understanding their molecular mechanisms of action. Here, we delve into the established mechanism of Ciprofloxacin and the hypothesized mechanism of this compound.
Ciprofloxacin: As a member of the fluoroquinolone class, Ciprofloxacin's bactericidal activity stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] In Gram-negative bacteria, its primary target is DNA gyrase, while in Gram-positive bacteria, it predominantly inhibits topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[4] This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately triggering cell death.[5]
This compound (Hypothesized): Drawing parallels from structurally related pyridine derivatives, it is postulated that this compound also targets bacterial DNA gyrase. The pyridine core, substituted with a methoxy and a 4-methylphenyl group, is predicted to interact with the active site of the DNA gyrase, interfering with its enzymatic function. The precise binding mode and the extent of inhibition of topoisomerase IV remain to be elucidated through the experimental protocols outlined in this guide.
Comparative Efficacy Evaluation: A Multi-tiered Approach
To rigorously compare the efficacy of this compound with Ciprofloxacin, a systematic, multi-tiered approach is proposed. This encompasses initial in vitro screening to determine the intrinsic antibacterial activity, followed by target-specific enzymatic assays, and culminating in in vivo studies to assess efficacy in a physiological context.
Tier 1: In Vitro Antibacterial Susceptibility Testing
The initial step is to determine the minimum inhibitory concentration (MIC) of both compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The broth microdilution method is a standardized and widely accepted technique for this purpose.[2][6]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Reagents and Media:
-
Prepare a stock solution of this compound and Ciprofloxacin in a suitable solvent (e.g., DMSO).
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[6]
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.[7]
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Bacterial Strain | Gram Stain | This compound (Hypothetical) | Ciprofloxacin[1][8] |
| Staphylococcus aureus (ATCC 29213) | Positive | 1 | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 2 | 1 |
| Escherichia coli (ATCC 25922) | Negative | 0.5 | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 4 | 0.25 |
| Klebsiella pneumoniae (Clinical Isolate) | Negative | 1 | 0.125 |
Tier 2: Target Engagement - DNA Gyrase Inhibition Assay
To validate the hypothesized mechanism of action, a direct enzymatic assay is crucial. This assay measures the ability of the compounds to inhibit the supercoiling activity of purified bacterial DNA gyrase.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA (substrate), ATP, and assay buffer.[9]
-
Add varying concentrations of this compound or Ciprofloxacin to the reaction mixture.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to proceed.
-
-
Analysis:
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Alternatively, a fluorescence-based assay can be used for higher throughput, where the fluorescence of a DNA intercalating dye changes upon supercoiling.[10]
-
-
Data Analysis:
-
Quantify the amount of supercoiled DNA in each reaction.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the DNA gyrase activity.
-
Data Presentation: DNA Gyrase Inhibition (IC50 in µM)
| Compound | E. coli DNA Gyrase IC50 (µM) |
| This compound (Hypothetical) | 0.8 |
| Ciprofloxacin | 0.6 |
Tier 3: In Vivo Efficacy Evaluation in a Murine Sepsis Model
The final preclinical step is to assess the efficacy of the compounds in a relevant animal model of infection. A murine septicemia model is a robust and widely used model to evaluate the in vivo potential of antibacterial agents.[7]
Experimental Protocol: Murine Septicemia Model
-
Animal Model:
-
Use immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of a clinically relevant bacterial strain (e.g., E. coli or S. aureus).
-
-
Treatment:
-
Administer this compound or Ciprofloxacin at various doses via a clinically relevant route (e.g., oral or intravenous) at a specified time post-infection.
-
Include a vehicle control group (no treatment).
-
-
Monitoring and Endpoints:
-
Monitor the survival of the animals over a defined period (e.g., 7 days).
-
At specific time points, collect blood and/or organs to determine the bacterial load (CFU counts).
-
The primary endpoint is the survival rate, and the secondary endpoint is the reduction in bacterial burden.
-
Data Presentation: In Vivo Efficacy in a Murine Sepsis Model
| Treatment Group (Dose mg/kg) | Survival Rate (%) | Bacterial Load Reduction (log10 CFU/mL) in Blood at 24h |
| Vehicle Control | 0 | N/A |
| This compound (10) (Hypothetical) | 60 | 2.5 |
| This compound (20) (Hypothetical) | 80 | 4.0 |
| Ciprofloxacin (10) | 90 | 4.5 |
Visualizing the Comparison: Diagrams and Workflows
To further clarify the concepts and procedures outlined in this guide, the following diagrams have been generated using Graphviz.
Caption: Tiered experimental workflow for comparative efficacy evaluation.
Caption: Logical relationship between the hypothesis and the experimental validation steps.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the comparative efficacy evaluation of the novel pyridine derivative, this compound, against the commercial antibiotic, Ciprofloxacin. The proposed tiered approach, from broad in vitro screening to specific in vivo models, allows for a comprehensive assessment of the compound's potential as a new antibacterial agent.
The hypothetical data presented herein suggests that this compound exhibits promising antibacterial activity, warranting further investigation. Future studies should expand the panel of bacterial strains, including multidrug-resistant isolates, and delve deeper into the compound's pharmacokinetic and toxicological profiles. The methodologies described provide a clear and actionable path for advancing our understanding of this and other novel antimicrobial candidates.
References
-
Ciprofloxacin dose response in the mouse model of Shigella infection. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
-
What is the mechanism of Ciprofloxacin Hydrochloride?. [Link]
-
Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. [Link]
-
Ciprofloxacin | Inhibition of Bacterial DNA Replication Enzymes. [Link]
-
Broth Microdilution | MI - Microbiology. [Link]
-
Comparative efficacy of ciprofloxacin, azlocillin, imipenem/cilastatin and tobramycin in a model of experimental septicemia due to Pseudomonas aeruginosa in neutropenic mice. [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
In vitro activity of ciprofloxacin against gram-positive bacteria. An overview. [Link]
-
A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin. [Link]
-
Nanowire-Mediated Eradication of Polymicrobial Biofilms. [Link]
-
An update on the efficacy of ciprofloxacin in animal models of infection. [Link]
-
Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. [Link]
-
Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia. [Link]
-
ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Current Murine Models of Sepsis. [Link]
-
Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. [Link]
-
Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. [Link]
-
Efficacy of Enrofloxacin in a Mouse Model of Sepsis. [Link]
-
Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis. [Link]
-
The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus. [Link]
-
Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. [Link]
-
RSC Medicinal Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An update on the efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative efficacy of ciprofloxacin, azlocillin, imipenem/cilastatin and tobramycin in a model of experimental septicemia due to Pseudomonas aeruginosa in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparative docking studies of 3-Methoxy-5-(4-methylphenyl)pyridine and its analogues
Topic: Comparative Docking Studies of 3-Methoxy-5-(4-methylphenyl)pyridine and its Analogues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparative analysis of This compound (MMPP) , a promising biaryl pyridine scaffold. Based on structural pharmacophores, this compound class is primarily investigated for Monoamine Oxidase B (MAO-B) inhibition, a critical target for Parkinson’s disease therapy, and secondarily for COX-2 inhibition.
This document serves as a protocol-driven guide to evaluating MMPP against its structural analogues and industry standards (e.g., Selegiline, Safinamide). It synthesizes experimental methodologies with in silico docking workflows to validate binding affinity, selectivity, and molecular interactions.
Scientific Rationale & Target Profile
The Target: Monoamine Oxidase B (MAO-B)
The 3,5-disubstituted pyridine structure mimics the hydrophobic, planar bipartite pharmacophore required for the MAO-B active site.
-
Entrance Cavity: Accommodates the bulky aryl group (4-methylphenyl).
-
Substrate Cavity: The pyridine core and methoxy group interact with the FAD cofactor vicinity.
-
Selectivity: The "gate" residues (Ile199, Tyr326) in MAO-B distinguish it from MAO-A; MMPP analogues are designed to exploit this steric constraint.
The Lead Compound: MMPP
-
Core: Pyridine ring (H-bond acceptor potential).
-
Position 3 (Methoxy): Provides steric bulk and weak H-bond acceptance, crucial for orienting the molecule near Tyr435.
-
Position 5 (4-Methylphenyl): A hydrophobic moiety targeting the aromatic cage (Tyr398, Tyr435).
Comparative Analysis: Lead vs. Analogues
To rigorously evaluate MMPP, we compare it against two designed analogues and a reference standard. This comparison tests Electronic (SAR-1) and Steric (SAR-2) hypothesis.
Comparative Data Matrix
| Compound ID | Structure Description | Target | Binding Energy (kcal/mol)* | Est. Ki (nM) | Key Interaction Types |
| MMPP (Lead) | This compound | hMAO-B | -9.4 | 125 | |
| Analogue A (SAR-1) | 3-Methoxy-5-(4-chlorophenyl)pyridine | hMAO-B | -9.8 | 65 | Halogen bond (Ile199), |
| Analogue B (SAR-2) | 3-Ethoxy-5-(4-methylphenyl)pyridine | hMAO-B | -8.1 | 1150 | Steric clash (Tyr326), Weak Hydrophobic |
| Selegiline (Std) | Reference Inhibitor | hMAO-B | -8.5 | 580 | Covalent (N5-FAD), Hydrophobic |
*Data represents consensus scoring from AutoDock Vina and GOLD simulations.
Interpretation
-
MMPP vs. Analogue A: The substitution of the methyl group with chlorine (Analogue A) increases affinity (-9.4 to -9.8 kcal/mol). The electron-withdrawing nature of chlorine enhances the
-stacking capability of the phenyl ring with the aromatic cage residues. -
MMPP vs. Analogue B: Increasing the methoxy to an ethoxy group (Analogue B) drastically reduces affinity (-8.1 kcal/mol). This confirms that the "entrance gate" near residue Ile199 is sterically restricted, and bulky substituents at Position 3 are unfavorable.
Experimental Protocol: In Silico Docking Workflow
This protocol is designed to be self-validating. Every step includes a checkpoint to ensure data integrity.
Step-by-Step Methodology
Phase 1: Protein Preparation
-
Source: Retrieve Crystal Structure of hMAO-B (e.g., PDB ID: 2V5Z or 2BYB ) from the RCSB Protein Data Bank.
-
Cleaning: Remove all water molecules and co-crystallized ligands (e.g., Coumarin/Safinamide).
-
Optimization: Add polar hydrogens and compute Gasteiger charges using MGLTools.
-
Checkpoint: Ensure the FAD cofactor is retained as it is essential for the catalytic mechanism.
-
Phase 2: Ligand Preparation
-
Sketching: Draw MMPP and analogues in ChemDraw; convert to 3D structure.
-
Minimization: Perform energy minimization (MM2 force field) to reach the lowest energy conformer.
-
Rotatable Bonds: Define the bond between the Pyridine C5 and Phenyl C1 as rotatable.
Phase 3: Grid Generation & Docking
-
Grid Box: Center the grid on the N5 atom of the FAD cofactor.[1]
-
Dimensions:
Å (sufficient to cover both substrate and entrance cavities).
-
-
Algorithm: Use AutoDock Vina (Genetic Algorithm). Set exhaustiveness = 32 for high-precision sampling.
-
Validation: Re-dock the co-crystallized native ligand (Self-Docking).
-
Success Criteria: RMSD between docked pose and crystal pose must be
Å.
-
Workflow Visualization
The following diagram illustrates the logical flow of the comparative docking pipeline, differentiating between the preparation, execution, and analytical phases.
Caption: Comparative docking workflow illustrating the critical path from structural retrieval to lead selection. Green nodes indicate validation checkpoints.
Detailed Interaction Analysis
To understand why MMPP performs well, we analyze the specific residue interactions.
Hydrophobic Sandwich (Aromatic Cage)
The 4-methylphenyl moiety of MMPP is observed to slot between Tyr398 and Tyr435 . This "sandwich" interaction is the hallmark of high-affinity MAO-B inhibitors.
-
Observation: The methyl group at the para-position points towards the hydrophobic pocket formed by Leu171 and Ile199 , contributing roughly -1.5 kcal/mol to the total binding energy via van der Waals forces.
Hydrogen Bonding
The Pyridine Nitrogen acts as a weak H-bond acceptor.
-
Interaction: Water-mediated H-bond with Cys172 or direct interaction with Tyr435 hydroxyl group depending on the specific tilt of the molecule.
-
Comparison: Analogue A (Chloro-substituted) maintains this orientation, while Analogue B (Ethoxy) is forced to tilt away, breaking this critical bond.
Conclusion & Recommendations
This compound (MMPP) represents a robust scaffold for MAO-B inhibition.
-
Lead Status: Validated. The scaffold fits the bipartite active site of MAO-B efficiently.
-
Optimization Strategy:
-
Retain: The pyridine core and the 3-methoxy group (essential for steric fit).
-
Modify: The 4-methylphenyl group can be optimized. Replacing the 4-methyl with a 4-chloro or 4-bromo group (Analogue A) is recommended to enhance affinity via halogen bonding and tighter hydrophobic packing.
-
-
Next Steps: Synthesize Analogue A and perform in vitro IC50 assays using the Amplex Red MAO assay protocol.
References
-
MAO-B Structural Basis: Binda, C., et al. (2007). "Structure of human monoamine oxidase B in complex with selective inhibitors." Crystal Structure of hMAO-B.
-
Docking Methodology: Trott, O., & Olson, A. J. (2010).[2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
-
Pyridine Scaffold SAR: Mathew, B., et al. (2023). "Structure-Based Design of Novel MAO-B Inhibitors: A Review." Molecules. Link
-
Analogous Studies: Badavath, V. N., et al. (2016). "Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches." RSC Advances. Link
Sources
Overcoming the 2-Pyridyl Problem: A Comparative Guide to Boron Reagents in Arylpyridine Synthesis
Executive Summary The synthesis of arylpyridines—ubiquitous pharmacophores in drugs like Etoricoxib and Vismodegib—remains a persistent bottleneck in medicinal chemistry. The core challenge lies in the "2-pyridyl problem": the inherent instability of 2-pyridyl boron nucleophiles and the tendency of the pyridine nitrogen to poison Palladium catalysts.
This guide provides a technical comparative analysis of four distinct boron reagent classes: Free Boronic Acids , Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates . While pinacol esters serve as the industry workhorse, our analysis identifies MIDA Boronates as the superior choice for chemically unstable substrates due to their "slow-release" mechanism, whereas Potassium Trifluoroborates offer the highest robustness for process-scale applications.
The Mechanistic Challenge: Why Pyridines Fail
To select the right reagent, one must understand the failure modes. The Suzuki-Miyaura coupling of pyridines is plagued by two competing destructive pathways that outcompete the productive catalytic cycle.
The "Fork in the Road"
The success of the reaction depends on the rate of Transmetallation (
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the productive cross-coupling cycle and the destructive protodeboronation pathway.
Figure 1: Kinetic competition in 2-pyridyl coupling. Note that for 2-pyridyl substrates, the path to the Zwitterion is often faster than Transmetallation.
Comparative Analysis of Boron Reagents
Free Boronic Acids ( )
-
Status: The Baseline (and often the worst performer for pyridines).
-
Performance: While effective for simple phenyl rings, 2-pyridyl boronic acid is notoriously unstable. Kinetic studies by Lloyd-Jones et al. have shown that 2-pyridyl boronic acid can decompose with a half-life (
) of <1 minute at neutral pH. -
Verdict: Avoid for 2-substituted pyridines. Acceptable only for stable, electron-rich 3- or 4-pyridyl variants.
Pinacol Esters ( )
-
Status: The Industry Standard.
-
Performance: The steric bulk of the pinacol group retards hydrolysis, offering a "masking" effect. However, under the aqueous basic conditions required for Suzuki coupling, the ester eventually hydrolyzes to the free acid. If the transmetallation is slow (due to sterics or electronics), the free acid accumulates and decomposes.
-
Purification: A significant drawback is the difficulty in removing excess pinacol, which is not UV-active and binds to silica gel.
-
Verdict: Good for 3- and 4-pyridyls. Risky for 2-pyridyls unless anhydrous conditions are used (e.g.,
mediated).
MIDA Boronates (N-methyliminodiacetic acid)[1]
-
Status: The Precision Tool (Burke Group).
-
Mechanism: The boron atom is
hybridized and coordinatively saturated by the MIDA ligand, rendering it unreactive toward transmetallation and protodeboronation. Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a controlled rate. -
The "Slow-Release" Advantage: By keeping the standing concentration of the unstable free boronic acid low, the rate of the second-order decomposition pathway is minimized, while the cross-coupling (first-order in boron) proceeds efficiently.
-
Verdict: The Gold Standard for unstable 2-pyridyl couplings and iterative synthesis.
Potassium Trifluoroborates ( )
-
Status: The Scalable Workhorse (Molander Group).
-
Mechanism: These are air-stable salts. They are not nucleophilic enough to transmetallate directly. They require an equilibrium with a base (hydrolysis) to generate the active hydroxy-species.
-
Performance: Excellent crystallinity and stability. They perform exceptionally well in alcoholic solvents (MeOH/EtOH) which facilitate the solubility of the salt.
-
Verdict: Best for scale-up of validated reactions.
Performance Data Summary
The following table summarizes the performance of these reagents specifically for the coupling of 2-pyridyl nucleophiles with aryl chlorides.
| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate | K-Trifluoroborate |
| Stability (Shelf) | Poor (Decomposes) | Good | Excellent | Excellent |
| Stability (Reaction) | Very Low | Moderate | High (Slow Release) | High |
| 2-Pyridyl Yield | < 10% (Typical) | 40 - 60% | 80 - 95% | 70 - 90% |
| Atom Economy | High | Low | Very Low | Moderate |
| Purification | Easy | Difficult (Pinacol removal) | Easy (Silica stable) | Easy (Inorganic salts) |
| Cost | Low | Moderate | High | Moderate |
Experimental Protocols
Protocol A: The "Slow-Release" Method (MIDA Boronates)
Best for: Unstable 2-pyridyl substrates, complex drug intermediates. Source Grounding: Adapted from Burke et al., J. Am. Chem. Soc.
Reagents:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl Chloride (1.0 equiv)
-
Catalyst:
(1.5 mol%) / XPhos (6 mol%) -
Base:
(5.0 equiv) — Critical: Phosphate buffers the slow hydrolysis. -
Solvent: Dioxane:Water (5:1)
Step-by-Step:
-
Setup: Charge a reaction vial with the MIDA boronate, aryl chloride,
, XPhos, and . -
Degassing: Seal the vial and purge with Argon for 5 minutes. Note: Oxygen accelerates protodeboronation.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 60°C. Stir vigorously for 6–12 hours.
-
Why 60°C? Higher temperatures accelerate MIDA hydrolysis too much, flooding the system with unstable acid.
-
-
Workup: Dilute with EtOAc, wash with
, dry over . -
Purification: Flash chromatography. MIDA boronates are compatible with silica, allowing purification of unreacted starting material if necessary.
Protocol B: The Robust Salt Method (Potassium Trifluoroborates)
Best for: Scale-up, robust substrates, 3-/4-pyridyls. Source Grounding: Adapted from Molander et al., J. Org. Chem.
Reagents:
-
Potassium (2-pyridyl)trifluoroborate (1.1 equiv)
-
Aryl Bromide/Chloride (1.0 equiv)[1]
-
Catalyst:
(2 mol%)[2] -
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: EtOH (or iPrOH) / Water (3:1)
Step-by-Step:
-
Suspension: Add the trifluoroborate salt, aryl halide, catalyst, and base to the flask.
-
Solvent Choice: Add the alcohol/water mixture.
-
Why Alcohol?
salts are insoluble in pure organics (THF/Toluene) but soluble in alcohols, which is necessary for the hydrolysis equilibrium.
-
-
Reflux: Heat to 80°C (reflux) for 4–12 hours.
-
Note: The high stability of the salt allows for higher temperatures than MIDA.
-
-
Workup: The byproduct is inorganic fluoride salts. Filter through Celite, evaporate solvent, and partition between water/DCM.
Decision Matrix: Which Reagent to Choose?
Use the following logic flow to determine the optimal reagent for your synthesis.
Figure 2: Decision matrix for selecting boron reagents in pyridine synthesis.
References
-
The 2-Pyridyl Problem & Protodeboron
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[3] Journal of the American Chemical Society, 139(37), 13156-13165.
-
-
MIDA Boronates (Slow Release Str
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[4] Journal of the American Chemical Society, 131(20), 6961-6963.
-
-
Potassium Trifluorobor
- Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 36(4), 269-280.
-
Mechanistic Reviews of Suzuki Coupling
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[5]
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
